Laduviglusib trihydrochloride
Description
Properties
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFVSCNMMZRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl5N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782235-14-6 | |
| Record name | Laduviglusib trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LADUVIGLUSIB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective Profile of CT99021 Trihydrochloride: A Technical Guide
An In-depth Analysis of GSK-3 Inhibition and its Implications for Research
CT99021, also known as CHIR99021, is a potent and highly selective aminopyrimidine-derived inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2] Its high specificity for both GSK-3 isoforms, GSK-3α and GSK-3β, has made it an invaluable tool in a multitude of research areas, including stem cell biology, regenerative medicine, and cancer research.[3][4] This technical guide provides a comprehensive overview of the GSK-3 selectivity profile of CT99021 trihydrochloride, detailed experimental methodologies for assessing its activity, and a visualization of its primary signaling pathway.
Data Presentation: Kinase Selectivity Profile
CT99021 exhibits exceptional selectivity for GSK-3α and GSK-3β with IC50 values in the low nanomolar range.[5][6][7][8] Its selectivity has been demonstrated to be over 500-fold greater for GSK-3 compared to its closest homologs, such as Cdc2 and ERK2.[5][6] The following tables summarize the quantitative data on the kinase selectivity of CT99021.
Table 1: IC50 Values for Primary Targets
| Kinase | IC50 (nM) |
| GSK-3α | 10 |
| GSK-3β | 6.7 |
Data sourced from multiple references.[5][6][7][8]
Table 2: Kinase Selectivity Panel - Percentage Inhibition at 10 µM
This table presents data from a kinase screen showing the percentage of inhibition by CHIR99021 at a concentration of 10 µM.
| Kinase | % Inhibition |
| GSK3a | 99.9 |
| GSK3b | 99.9 |
| CDK2/CycA2 | 79.3 |
| CDK2/CycE1 | 67.2 |
| CDK4 | 65.3 |
| CDK5 | 51.2 |
| CDK9 | 88.1 |
| CK1g1 | 85.8 |
| CK1g3 | 70.5 |
| DYKR1B | 70.5 |
| Erk5 | 61.3 |
| HIPK4 | 55.5 |
| LIMK1 | 78.9 |
| MAP2K6 | 65.3 |
| MELK | 53.5 |
| MLK3 | 52.7 |
| PKR | 57.1 |
| PLK1 | 59.2 |
| RSK3 | 53.6 |
| BRAF | 53.8 |
This data is derived from a probe report from the NIH Molecular Libraries Program.[9]
Experimental Protocols
The determination of the kinase selectivity of CT99021 involves robust in vitro kinase assays. Below are detailed methodologies representative of those used to generate the selectivity data.
Protocol 1: In Vitro GSK-3β Kinase Activity Assay (Luminescent)
This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay, a common method for assessing kinase activity.[10]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
CT99021 trihydrochloride
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of CT99021 trihydrochloride in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted CT99021 or vehicle control (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3 substrate peptide in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for CT99021 is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Radiometric Filter Binding Kinase Assay
This is a traditional and direct method for measuring kinase activity.[11][12]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a peptide containing a phosphorylation site for GSK-3)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
CT99021 trihydrochloride
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Phosphocellulose filter plates (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of CT99021 trihydrochloride in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
In a reaction tube or plate, combine the Kinase Assay Buffer, GSK-3 substrate peptide, and the diluted CT99021 or vehicle control.
-
Add the GSK-3β enzyme to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper of the P81 plate. The phosphorylated substrate will bind to the paper.
-
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Signal Measurement: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition versus the log of the CT99021 concentration.
Mandatory Visualization: Signaling Pathways and Workflows
Wnt/β-Catenin Signaling Pathway
CT99021 functions as a potent activator of the canonical Wnt/β-catenin signaling pathway by directly inhibiting GSK-3.[1][3] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] Inhibition of GSK-3 by CT99021 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus where it activates TCF/LEF-mediated gene transcription.[1][3]
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt/CT99021.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against a specific kinase using an in vitro assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
CHIR-99021 Trihydrochloride: A Technical Guide to its Role in the Induction of Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR-99021, a highly selective and potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), has emerged as a critical small molecule in cellular biology, particularly in stem cell research and regenerative medicine.[1][2] Its primary mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin.[1][2] Accumulating evidence now reveals a significant role for CHIR-99021 in the induction of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which CHIR-99021 induces autophagy, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Signaling Pathways in CHIR-99021-Mediated Autophagy
CHIR-99021 induces autophagy by modulating several interconnected signaling pathways downstream of GSK-3 inhibition. The primary mechanisms involve the mTOR, Wnt/β-catenin, and TFEB signaling axes.
Inhibition of the mTOR Pathway
The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy.[5][6] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates key autophagy-initiating proteins like ULK1.[5][7] CHIR-99021-mediated inhibition of GSK-3 can lead to the suppression of mTORC1 activity, thereby relieving this inhibition and initiating the autophagic process.[8][9] Studies in epithelioid sarcoma cells have shown that CHIR-99021 treatment leads to reduced phosphorylation of mTOR and its downstream target ULK1, confirming the involvement of the mTOR pathway.[8][9] The inhibition of GSK-3 can also activate AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy by inhibiting mTORC1.[10]
Crosstalk with the Wnt/β-catenin Pathway
GSK-3 is the central negative regulator of the canonical Wnt pathway; its inhibition by CHIR-99021 stabilizes β-catenin, allowing it to translocate to the nucleus and activate target gene transcription.[1][11] The interplay between Wnt signaling and autophagy is complex, with evidence suggesting a dual feedback mechanism.[12][13] While activated Wnt/β-catenin signaling has been shown to be a negative regulator of autophagy in some contexts[14], other studies demonstrate that CHIR-99021 concurrently activates both pathways.[1][4] For instance, in osteoblast differentiation, CHIR-99021-induced autophagy promotes the process by increasing β-catenin levels, indicating a synergistic relationship.[1][11] Conversely, during nutrient deprivation, β-catenin itself can be targeted for autophagic degradation, thus downregulating its own signaling.[13][14]
Activation of TFEB and Lysosomal Biogenesis
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and the expression of autophagy-related genes.[5][8] GSK-3β directly phosphorylates TFEB, which promotes its retention in the cytoplasm, thereby inhibiting its function.[15][16] By inhibiting GSK-3, CHIR-99021 prevents TFEB phosphorylation, facilitating its translocation to the nucleus.[15][17] Nuclear TFEB activates the "Coordinated Lysosomal Expression and Regulation" (CLEAR) gene network, enhancing the cell's capacity for autophagy and lysosomal degradation.[8] This mechanism is particularly relevant in neuroprotection models, where GSK-3 inhibition by CHIR-99021 restores lysosomal function and alleviates neuronal injury after ischemic stroke.[15]
Quantitative Analysis of CHIR-99021-Induced Autophagy
The induction of autophagy by CHIR-99021 has been quantified across various cell lines and experimental conditions. The data consistently show an upregulation of autophagic activity, as measured by key biomarkers.
Table 1: Effect of CHIR-99021 on Autophagy Markers (Western Blot)
| Cell Line | CHIR-99021 Concentration | Treatment Duration | LC3-II / LC3-I Ratio | p62/SQSTM1 Level | Reference |
| Epithelioid Sarcoma (VA-ES-BJ) | 100 µM | 24-48 h | Increased | Decreased | [8][9] |
| Pancreatic Cancer (PANC1) | 5 µM | 24-72 h | Increased | Not specified | [3] |
| Non-transformed Pancreatic (HPDE) | 5 µM | 24 h | Increased | Not specified | [3][16] |
| Bone Marrow Stromal (ST2) | 5 µM | 24 h | Increased | Not specified | [1][4] |
Table 2: Effect of CHIR-99021 on Autophagosome Formation (Immunofluorescence)
| Cell Line | CHIR-99021 Concentration | Treatment Duration | Observation | Reference |
| Pancreatic Cancer (PANC1) | 5 µM | 48 h | Increased LC3B puncta staining | [3] |
| Non-transformed Pancreatic (HPDE) | 5 µM | 24 h | Increased LC3B puncta staining | [16] |
| Epithelioid Sarcoma (VA-ES-BJ) | 100 µM | 24-48 h | Increase of LC3-positive puncta | [9] |
| Bone Marrow Stromal (ST2) | 5 µM | 24 h | Increased autophagosome formation (MDC stain) | [1] |
Experimental Protocols
Accurate assessment of autophagy is critical and requires a multi-faceted approach, as no single assay is definitive.[18][19] Below are detailed protocols for the most common methods used to evaluate CHIR-99021-induced autophagy.
Protocol 1: Western Blot Analysis of Autophagic Flux
This protocol measures "autophagic flux," which is the complete process from autophagosome formation to lysosomal degradation.[18] It involves analyzing the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to distinguish between autophagy induction and blockage of degradation.[20]
Materials:
-
Cell culture reagents
-
CHIR-99021 trihydrochloride
-
Bafilomycin A1 (or Chloroquine)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with CHIR-99021 at the desired concentration and for the desired time. For autophagic flux analysis, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the CHIR-99021 treatment.[3] Include vehicle and inhibitor-only controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% polyacrylamide gel. LC3-II migrates faster than LC3-I due to its hydrophobicity.[18]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[21]
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection and Analysis: Apply ECL reagent and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control (β-Actin). An increase in the LC3-II/I ratio upon CHIR-99021 treatment, which is further enhanced by the lysosomal inhibitor, indicates an induction of autophagic flux. A decrease in p62 levels with CHIR-99021 treatment indicates its degradation via autophagy.[18]
Protocol 2: Immunofluorescence (IF) Analysis of LC3 Puncta
This method visualizes the recruitment of LC3 to autophagosome membranes, which appear as distinct puncta within the cell.[22] An increase in the number of puncta suggests an accumulation of autophagosomes.[18]
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate
-
CHIR-99021 trihydrochloride
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 50 µg/ml digitonin in PBS)[23]
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with CHIR-99021 as described in the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[23]
-
Permeabilization: Wash 3x with PBS. Permeabilize with digitonin buffer for 5 minutes.[23] This is crucial for visualizing endogenous LC3.
-
Blocking: Wash 3x with PBS. Block with 3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[23]
-
Antibody Staining:
-
Incubate coverslips with primary anti-LC3B antibody (e.g., 1:200 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS.
-
-
Mounting: Stain nuclei with DAPI for 5 minutes. Wash with PBS. Mount coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Capture Z-stacks to ensure all puncta within a cell are visualized.[16] Quantify the number of LC3 puncta per cell using automated or manual counting with software like ImageJ. A statistically significant increase in the average number of puncta per cell in CHIR-99021-treated cells compared to controls indicates autophagy induction.[18]
Conclusion
CHIR-99021 trihydrochloride is a powerful tool for inducing autophagy through its specific inhibition of GSK-3. Its pro-autophagic effects are mediated by complex signaling networks, primarily involving the de-repression of the ULK1 complex via mTORC1 inhibition and the activation of lysosomal biogenesis through TFEB nuclear translocation. The intricate crosstalk with the Wnt/β-catenin pathway adds another layer of regulation that can be context-dependent. For professionals in drug development and cellular research, understanding these mechanisms is crucial for harnessing the therapeutic potential of GSK-3 inhibition in diseases characterized by dysfunctional autophagy, such as neurodegenerative disorders and cancer.[10][24][25] The consistent application of robust, multi-assay experimental approaches, as detailed in this guide, is essential for accurately interpreting the effects of CHIR-99021 on this vital cellular process.
References
- 1. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Upstream Pathway of mTOR-Mediated Autophagy in Liver Diseases [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 11. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 12. Autophagy and the Wnt signaling pathway: A focus on Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. GSK-3β inhibition elicits a neuroprotection by restoring lysosomal dysfunction in neurons via facilitation of TFEB nuclear translocation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glycogen Synthase Kinase 3 Inhibition Promotes Lysosomal Biogenesis and Autophagic Degradation of the Amyloid-β Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Macroautophagy: Novus Biologicals [novusbio.com]
- 23. proteolysis.jp [proteolysis.jp]
- 24. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 25. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Laduviglusib Trihydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib trihydrochloride, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies, including neurodegenerative diseases, diabetes, and certain types of cancer. Laduviglusib's specificity for both GSK-3 isoforms, GSK-3α and GSK-3β, makes it a valuable tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for its investigation.
Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-catenin Signaling
This compound is an ATP-competitive inhibitor of GSK-3.[1] By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of its downstream substrates. One of the most well-characterized consequences of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Laduviglusib's inhibition of GSK-3 prevents this phosphorylation event, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Quantitative Data
The following tables summarize the key quantitative data from target validation studies of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type | Reference |
| GSK-3α | 10 | Cell-free kinase assay | [1] |
| GSK-3β | 6.7 | Cell-free kinase assay | [1] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | EC50 / IC50 | Reference |
| Mouse Embryonic Stem Cells (ES-D3) | Wnt/β-catenin reporter assay | Luciferase activity | Significant activation at 5 µM | [2] |
| Human Embryonic Kidney Cells (HEK293) | Wnt/β-catenin reporter assay | Luciferase activity | EC50 ~27 ng/ml (with Wnt3a) | [3] |
Experimental Protocols
GSK-3β Kinase Assay Protocol
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of Laduviglusib against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
GSK-3 substrate peptide (e.g., a synthetic peptide with a GSK-3 phosphorylation motif)
-
ATP
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-detecting assay
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add 5 µL of each Laduviglusib dilution or vehicle control.
-
Add 20 µL of a master mix containing the kinase assay buffer, GSK-3 substrate peptide, and ATP to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant GSK-3β enzyme diluted in kinase assay buffer to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using the Kinase-Glo® kit according to the manufacturer's instructions. Luminescence is measured using a plate-reading luminometer.
-
Calculate the percent inhibition for each Laduviglusib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Laduviglusib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for β-catenin Accumulation
This protocol describes the detection of β-catenin accumulation in cells treated with Laduviglusib.
Materials:
-
Cell line of interest (e.g., HEK293T, L-cells)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Laduviglusib or vehicle control for a specified time (e.g., 3-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to Laduviglusib treatment.
Materials:
-
HEK293T cells or other suitable cell line
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites upstream of a luciferase gene; FOPFlash has mutated binding sites and serves as a negative control)
-
Renilla luciferase plasmid (for transfection normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
Procedure:
-
Co-transfect cells in a 24-well plate with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Laduviglusib or vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity for Laduviglusib-treated cells relative to the vehicle-treated control.
Application in Androgenetic Alopecia: A Mechanistic Rationale
Androgenetic alopecia (AGA) is a common form of hair loss characterized by the progressive miniaturization of hair follicles. The Wnt/β-catenin signaling pathway is known to be a critical regulator of hair follicle development and cycling. Activation of this pathway can promote the proliferation of dermal papilla cells and stimulate the anagen (growth) phase of the hair cycle. Given that Laduviglusib is a potent activator of the Wnt/β-catenin pathway, it holds therapeutic potential for the treatment of AGA.[4] Preclinical studies using the active compound CHIR-99021 have shown that it can promote the expression of hair growth-related genes in dermal papilla cells.[4]
Protocol: Androgenetic Alopecia Mouse Model Study
This protocol outlines a general approach for evaluating the efficacy of topical Laduviglusib in a mouse model of androgenetic alopecia.
Materials:
-
Androgenetic alopecia mouse model (e.g., testosterone-induced hair loss model in C57BL/6 mice)
-
This compound formulated in a suitable vehicle for topical application (e.g., ethanol/propylene glycol solution)
-
Vehicle control solution
-
Clippers and hair removal cream
-
Digital camera for imaging
-
Calipers for measuring hair regrowth area
-
Biopsy punch for tissue collection
-
Histology supplies (formalin, paraffin, sectioning equipment, H&E stain)
Procedure:
-
Induce androgenetic alopecia in mice according to the established protocol (e.g., by implanting testosterone pellets).
-
Once hair loss is established, depilate a defined area on the dorsal skin of the mice.
-
Randomly assign the mice to treatment groups: vehicle control and Laduviglusib.
-
Apply the topical formulations to the depilated area daily for a specified period (e.g., 3-4 weeks).
-
Monitor and document hair regrowth at regular intervals using digital photography. Quantify the hair regrowth area.
-
At the end of the study, collect skin biopsies from the treated areas.
-
Fix the biopsies in formalin, embed in paraffin, and prepare histological sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to evaluate hair follicle morphology, number, and stage (anagen vs. telogen).
-
Analyze the data to compare hair growth and follicle parameters between the Laduviglusib-treated and vehicle-treated groups.
Conclusion
This compound is a well-validated, potent, and selective inhibitor of GSK-3. Its mechanism of action through the activation of the Wnt/β-catenin signaling pathway is well-documented. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Laduviglusib in various disease contexts, including the promising application in androgenetic alopecia. The robust preclinical data and clear mechanism of action make Laduviglusib a compelling candidate for further drug development efforts.
References
- 1. stemcell.com [stemcell.com]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Cell Therapy for Androgenetic Alopecia: Elixir or Trick? - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Laduviglusib trihydrochloride
An In-depth Technical Guide on the Physicochemical Properties of Laduviglusib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). Its trihydrochloride salt form is the subject of significant research due to its role as an activator of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in embryonic development, tissue regeneration, and numerous disease states, making Laduviglusib a valuable tool in stem cell research and a potential therapeutic agent for various conditions. This technical guide provides a detailed overview of the core physicochemical properties of this compound, essential for its application in research and drug development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and preparation in solution.
| Property | Value |
| Synonyms | CHIR-99021 trihydrochloride, CT99021 trihydrochloride[1][4] |
| Molecular Formula | C₂₂H₁₈Cl₂N₈·3HCl[5] |
| Molecular Weight | 574.72 g/mol [1][6][7] |
| Appearance | White to light yellow solid powder[1][7] |
| Purity | ≥98%[5] |
| CAS Number | 1782235-14-6[1][7] |
| Storage | Store at -20°C, sealed away from moisture[1][5] |
Solubility
The solubility of a compound is a critical factor for its biological activity and formulation. The solubility of this compound in common laboratory solvents is presented below. It is important to note that for aqueous solutions, the use of sonication and warming may be necessary to achieve complete dissolution.[2] For DMSO, using a new, anhydrous stock is recommended as the presence of water can significantly impact solubility.[1][8]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 14.37 | 25[5] |
| DMSO | 28.74 | 50[5] |
Experimental Protocols
Methodology for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound.
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in an appropriate solvent, such as DMSO.
-
Serial Dilutions: Create a series of dilutions from the stock solution to generate a standard curve.
-
Equilibration: Add an excess amount of the compound to the test solvent (e.g., water or a buffer solution) in a vial.
-
Shaking/Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully take a sample from the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC).
-
Quantification: Compare the HPLC peak area of the sample to the standard curve to determine the concentration of the dissolved compound, which represents its solubility in that solvent.
Caption: A generalized experimental workflow for determining compound solubility.
Signaling Pathway
Laduviglusib is a potent inhibitor of GSK-3α and GSK-3β, with IC₅₀ values of 10 nM and 6.7 nM, respectively.[1][2][9] GSK-3 is a key component of the "destruction complex" in the canonical Wnt signaling pathway. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Bio-Techne [bio-techne.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CHIR-99021 Trihydrochloride [medchemleader.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 10. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In Vivo Bioavailability of Laduviglusib Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laduviglusib trihydrochloride, also known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3α and 3β (GSK-3α/β). As a key regulator of the Wnt/β-catenin signaling pathway, Laduviglusib has garnered significant interest in various research fields, including regenerative medicine, oncology, and metabolic diseases. A critical aspect of its therapeutic potential is its behavior within a living organism, particularly its oral bioavailability. This technical guide provides a comprehensive overview of the currently available in vivo data for this compound, with a focus on its oral administration. While direct quantitative pharmacokinetic parameters are not widely published, this document synthesizes the existing pharmacodynamic evidence of its oral activity and provides detailed experimental contexts.
Introduction
Laduviglusib (CHIR-99021) is an aminopyrimidine derivative that functions as an ATP-competitive inhibitor of GSK-3α and GSK-3β. The inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, a key event in the activation of the canonical Wnt signaling pathway. This pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis. The oral route of administration is the most preferred method for drug delivery due to its convenience and patient compliance. Therefore, understanding the oral bioavailability of Laduviglusib is paramount for its clinical development.
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
Laduviglusib exerts its effects by modulating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Laduviglusib inhibits GSK-3, thereby preventing the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.
In Vivo Pharmacodynamic and Qualitative Bioavailability Data
Table 1: Summary of In Vivo Studies Demonstrating Oral Activity of Laduviglusib (CHIR-99021)
| Animal Model | Dose (Oral) | Observed Pharmacological Effect | Time to Effect | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 30 mg/kg | Rapidly lowered plasma glucose | Maximal reduction at 3-4 hours post-administration | [1][2] |
| Zucker Diabetic Fatty (ZDF) Rats | 16 mg/kg | Significantly improved glucose tolerance | 1 hour post-administration | [1] |
| Zucker Diabetic Fatty (ZDF) Rats | 48 mg/kg | Significantly improved glucose tolerance | 1 hour post-administration | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo studies that demonstrate the oral activity of Laduviglusib.
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
This protocol is a composite based on the descriptions of the cited studies demonstrating the effect of Laduviglusib on glucose metabolism.
Objective: To assess the effect of orally administered Laduviglusib on glucose tolerance in a model of type 2 diabetes.
Animals: Male Zucker Diabetic Fatty (ZDF) rats are commonly used for these studies. Animals are typically acclimated for at least one week before the experiment.
Materials:
-
This compound (CHIR-99021)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fasting: Animals are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (T= -60 min) is collected from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: this compound, dissolved or suspended in a suitable vehicle, is administered via oral gavage at the desired dose (e.g., 16, 30, or 48 mg/kg). A control group receives the vehicle alone.
-
Glucose Challenge: One hour after drug administration (T= 0 min), a glucose solution is administered via oral gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for both the treated and control groups to determine the effect of Laduviglusib on glucose tolerance.
Representative Experimental Workflow for an Oral Bioavailability Study
The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like Laduviglusib in a preclinical setting.
Discussion and Future Directions
The available evidence strongly suggests that this compound is orally bioavailable in rodents. The observed pharmacodynamic effects, such as the significant reduction in plasma glucose levels following oral administration, indicate that the compound is absorbed from the gastrointestinal tract and reaches systemic concentrations sufficient to engage its target, GSK-3.
However, the lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, and oral bioavailability percentage) is a significant gap in the comprehensive understanding of Laduviglusib's in vivo properties. Such data is crucial for designing robust preclinical efficacy and toxicology studies, as well as for informing potential clinical trial designs.
Future research should focus on conducting formal pharmacokinetic studies in multiple species to quantitatively determine the oral bioavailability of this compound. These studies would ideally include dose-escalation to assess dose proportionality and the impact of formulation on absorption.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. The existing in vivo data in rodent models provide strong evidence of its oral activity. While a complete pharmacokinetic profile is yet to be published, the demonstrated pharmacodynamic effects following oral administration underscore its potential as an orally delivered therapeutic. Further studies to quantify its oral bioavailability are warranted to facilitate its continued development.
References
Methodological & Application
Application Notes and Protocols for Laduviglusib Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib trihydrochloride, also known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 alpha and beta (GSK-3α and GSK-3β).[1][2][3] Its high selectivity makes it a superior tool for studying the roles of GSK-3 in cellular processes compared to other less specific inhibitors like lithium chloride.[4] By inhibiting GSK-3, this compound effectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][3] This activity has significant implications for various research areas, including stem cell biology, regenerative medicine, and cancer biology.[5] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its role in maintaining embryonic stem cell pluripotency.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of GSK-3α and GSK-3β.[3] In the absence of Wnt signaling, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation and degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[5] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[6]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for GSK-3β | 6.7 nM | Cell-free assay | [1][3] |
| IC₅₀ for GSK-3α | 10 nM | Cell-free assay | [1][3] |
| Ki for human GSK-3β | 9.8 nM | Cell-free assay | [2] |
| Selectivity | >500-fold for GSK-3 over CDC2 and ERK2 | Kinase panel | [1][3] |
| Effect on ES-D3 Cell Viability (IC₅₀) | 4.9 µM | Mouse embryonic stem cells | [2] |
| TCF/LEF Reporter Activation | Dose-dependent increase | Human iPSC-derived neural progenitors | [4] |
| β-catenin protein levels | 1.55-fold increase with 1 µM BIO (a GSK-3 inhibitor) | Human brain endothelial cells | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound, which can be used for various cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required concentration and volume: A common stock solution concentration is 10 mM.[5]
-
Calculation: Based on the molecular weight of this compound (573.71 g/mol ), calculate the mass of the powder needed. For example, to make 1 mL of a 10 mM stock solution, you would need 0.0057371 g or 5.74 mg of the compound.
-
Dissolution:
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage:
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Protocol 2: Maintenance of Embryonic Stem Cell (ESC) Pluripotency
This protocol describes the use of this compound to maintain the self-renewal and undifferentiated state of mouse embryonic stem cells (mESCs) in the absence of Leukemia Inhibitory Factor (LIF).
Materials:
-
Mouse embryonic stem cells (e.g., E14Tg2a)
-
Gelatin-coated tissue culture plates
-
mESC culture medium (DMEM, 15% FBS, 1x non-essential amino acids, 1x L-glutamine, 1x penicillin/streptomycin, 0.1 mM 2-mercaptoethanol)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Alkaline phosphatase staining kit
Experimental Workflow:
Caption: Workflow for assessing the role of Laduviglusib in mESC self-renewal.
Procedure:
-
Cell Seeding:
-
Culture mESCs in standard LIF-containing medium on gelatin-coated plates.
-
Harvest and seed the mESCs at an appropriate density (e.g., 2,000 cells per well of a 96-well plate for viability assays or a higher density for passaging).[8]
-
-
Treatment with this compound:
-
After 24 hours, aspirate the LIF-containing medium.
-
Replace it with fresh mESC medium lacking LIF but supplemented with the desired concentration of this compound. Effective concentrations typically range from 1 to 10 µM.[8] A concentration of 3 µM is a common starting point.
-
Include a negative control group with LIF-free medium containing the same final concentration of DMSO as the treatment group. A positive control group with standard LIF-containing medium should also be maintained.
-
-
Cell Culture and Maintenance:
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium daily with the respective fresh media.
-
Passage the cells as they reach confluency.
-
-
Assessment of Pluripotency:
-
Morphology: Observe the cells daily under a microscope. Undifferentiated mESCs should form compact, dome-shaped colonies. Differentiation is often characterized by flattened and irregular colony morphology.
-
Alkaline Phosphatase Staining: After 3-5 days of culture, fix the cells and perform alkaline phosphatase staining according to the manufacturer's protocol. Pluripotent ESCs will stain positive.
-
Immunofluorescence/Western Blotting: Analyze the expression of key pluripotency markers such as Oct4, Nanog, and Sox2.[9]
-
Expected Results: mESCs cultured in the presence of this compound without LIF are expected to maintain their undifferentiated morphology and continue to express pluripotency markers, similar to cells cultured in the presence of LIF.[10] In contrast, cells cultured without LIF or Laduviglusib will show signs of differentiation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in media | Stock solution was not properly dissolved or was added to cold media. | Ensure the stock solution is fully dissolved before use. Warm the cell culture media to 37°C before adding the compound.[5] |
| Cell death or reduced viability | The concentration of Laduviglusib is too high for the specific cell type. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells. |
| No effect observed | The concentration of Laduviglusib is too low. The compound has degraded. | Increase the concentration of Laduviglusib. Use freshly prepared or properly stored aliquots of the stock solution. |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. Variability in cell seeding density. | Use single-use aliquots of the stock solution. Ensure consistent cell seeding across experiments. |
Conclusion
This compound is a powerful research tool for the in vitro manipulation of cell fate through the activation of the Wnt/β-catenin signaling pathway. Its high potency and selectivity for GSK-3 make it an invaluable reagent for studying stem cell self-renewal, directed differentiation, and other biological processes regulated by this critical signaling cascade. The protocols provided here offer a starting point for researchers to incorporate this compound into their cell culture experiments. As with any bioactive small molecule, it is recommended to perform initial dose-response experiments to determine the optimal working concentration for the specific cell type and experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. REST/NRSF Maintains Self-Renewal and Pluripotency of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
CHIR-99021 Trihydrochloride: In Vitro Assay Guide for Researchers
Application Notes and Protocols for the Selective GSK-3 Inhibitor and Wnt/β-Catenin Pathway Activator
Introduction
CHIR-99021 trihydrochloride is a potent and highly selective small molecule inhibitor of glycogen synthase kinase-3 (GSK-3).[1][2][3][4] As an aminopyrimidine derivative, it exhibits exceptional selectivity for both GSK-3 isoforms, GSK-3α and GSK-3β, with nanomolar efficacy.[3][5][6] Its mechanism of action involves the competitive inhibition of the ATP-binding site of GSK-3. This inhibition prevents the phosphorylation of downstream target proteins, most notably β-catenin.[7] By preventing the degradation of β-catenin, CHIR-99021 effectively activates the canonical Wnt/β-catenin signaling pathway.[1][2][7] This pathway is crucial for a multitude of cellular processes, including embryonic development, cell proliferation, differentiation, and stem cell self-renewal.[1][2][7] Consequently, CHIR-99021 is an invaluable tool in stem cell biology, regenerative medicine, and cancer research.[3][7]
Mechanism of Action: Wnt/β-Catenin Pathway Activation
In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), and GSK-3.[1][7] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.[7] The Wnt signaling pathway is activated when a Wnt protein binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This binding leads to the recruitment of the Dishevelled (Dsh) protein, which in turn inhibits the activity of the destruction complex.[2]
CHIR-99021 mimics the effect of Wnt ligand binding by directly inhibiting GSK-3.[1][7] This inhibition stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][7] In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for CHIR-99021 based on published literature.
Table 1: In Vitro Potency of CHIR-99021
| Target | IC50 Value | Assay Type | Reference |
| GSK-3β | 6.7 nM | Cell-free kinase assay | [3][4][5][6] |
| GSK-3α | 10 nM | Cell-free kinase assay | [3][4][5][6] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Assay | Effective Concentration / EC50 | Reference |
| Mouse Embryonic Stem Cells (ES-D3) | Wnt/β-catenin pathway activation | Strong activation at 1-10 µM | [8] |
| Mouse Embryonic Stem Cells (ES-D3) | Cell Viability (MTT Assay) | IC50: 4.9 µM | [8] |
| Mouse Embryonic Stem Cells (ES-CCE) | Cell Viability (MTT Assay) | Higher toxicity than ES-D3 cells | [8] |
| HEK293 | TCF/LEF Reporter Assay | EC50: 1.5 µM | [9] |
| Human Tenon's Fibroblasts (HTFs) | Cell Viability (MTT Assay) | Minimal toxicity up to 10 µM | [10] |
Experimental Protocols
Preparation of CHIR-99021 Stock Solution
For most cell culture applications, a stock solution of CHIR-99021 in dimethyl sulfoxide (DMSO) is recommended.
-
Reconstitution: To prepare a 10 mM stock solution from 2 mg of CHIR-99021 (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO.[7]
-
Solubilization: If necessary, gently warm the solution to 37°C for 3-5 minutes to ensure complete solubilization.[7]
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C and protect from light.[7]
-
Important Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
Wnt/β-Catenin Pathway Activation Assay (TCF/LEF Reporter Assay)
This assay measures the activation of the Wnt/β-catenin pathway by quantifying the transcriptional activity of TCF/LEF.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash). A second control plasmid expressing a different reporter (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Materials:
-
Cells of interest (e.g., HEK293, mouse embryonic stem cells)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent
-
CHIR-99021
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids according to the manufacturer's protocol for the transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CHIR-99021 or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPFlash and FOPFlash luciferase readings to the Renilla luciferase readings. The fold change in Wnt/β-catenin pathway activation is calculated as the ratio of normalized TOPFlash to normalized FOPFlash values.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of CHIR-99021 on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cells of interest
-
96-well plates
-
CHIR-99021
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.[8]
-
Treatment: Replace the medium with fresh medium containing a range of CHIR-99021 concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO).[8][10]
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of CHIR-99021 that inhibits cell viability by 50%) can be calculated from the dose-response curve.
-
In Vitro GSK-3 Kinase Inhibition Assay
This assay directly measures the inhibitory effect of CHIR-99021 on the enzymatic activity of GSK-3.
-
Principle: A purified, active GSK-3 enzyme is incubated with a specific substrate (e.g., a peptide derived from glycogen synthase) and ATP in the presence of varying concentrations of CHIR-99021. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction (e.g., Kinase-Glo® assay). A decrease in substrate phosphorylation or a higher remaining ATP level indicates inhibition of the kinase.
-
Materials:
-
Recombinant active GSK-3α or GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer
-
CHIR-99021
-
Kinase activity detection kit (e.g., Kinase-Glo®)
-
Luminometer
-
-
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, GSK-3 enzyme, and the substrate peptide.
-
Inhibitor Addition: Add varying concentrations of CHIR-99021 or a vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. For the Kinase-Glo® assay, the reagent is added to measure the amount of remaining ATP via a luciferase reaction.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each CHIR-99021 concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. agscientific.com [agscientific.com]
- 2. agscientific.com [agscientific.com]
- 3. stemcell.com [stemcell.com]
- 4. gsk-3.com [gsk-3.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. reprocell.com [reprocell.com]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cardiac Differentiation of iPSCs using Laduviglusib Trihydrochloride
Introduction
Laduviglusib trihydrochloride, also widely known as CHIR-99021 trihydrochloride, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3] Its ability to modulate the canonical Wnt/β-catenin signaling pathway has made it an invaluable tool in stem cell research, particularly for directing the differentiation of induced pluripotent stem cells (iPSCs) into cardiomyocytes.[1][4][5] By inhibiting GSK-3, Laduviglusib prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of genes crucial for cardiac mesoderm induction.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to efficiently generate cardiomyocytes from iPSCs. The methodologies described are based on established protocols that employ a temporal modulation of the Wnt pathway, a robust strategy for achieving high-efficiency cardiac differentiation.[7][8]
Mechanism of Action: Wnt Pathway Modulation
The directed differentiation of iPSCs into cardiomyocytes mimics the key signaling events of embryonic heart development. The canonical Wnt signaling pathway plays a biphasic role in this process.
-
Early Activation (Mesoderm Induction): During the initial phase, activation of the Wnt pathway is essential for the specification of mesoderm, the germ layer from which the heart originates.[5][7] this compound is introduced at this stage to inhibit GSK-3. This stabilizes β-catenin, promoting its nuclear translocation and the subsequent activation of Wnt target genes, thereby efficiently inducing a mesodermal fate in the iPSC population.[6]
-
Later Inhibition (Cardiac Specification): Following mesoderm induction, the Wnt pathway must be inhibited to allow for the specification of cardiac progenitors and their subsequent differentiation into mature cardiomyocytes.[7] This is typically achieved by removing Laduviglusib and adding a Wnt inhibitor, such as Wnt-C59 or XAV939.[7][9]
Quantitative Data Summary
The efficiency of cardiac differentiation can be influenced by the specific iPSC line, reagent concentrations, and timing of small molecule addition. The following table summarizes quantitative data from representative protocols.
| Parameter | Protocol 1 (Lian et al. adaptation) | Protocol 2 (Burridge et al.) |
| iPSC Seeding Density | ~75% confluency | 1:12 to 1:15 split ratio, grown for 3-4 days |
| Day 0-2 Treatment | 7.5 µM Laduviglusib (CHIR99021) in RPMI/B27(-) | 6 µM Laduviglusib (CHIR99021) in CDM3 medium |
| Day 2-4 Treatment | Media change to RPMI/B27(-) | 2 µM Wnt-C59 in CDM3 medium |
| Day 4+ Treatment | RPMI/B27(+) | CDM3 medium, changed every 48 hours |
| Differentiation Efficiency | >80% cTnT+ cells | 82-98% cTnT+ cells[8] |
| Yield | High yield of spontaneously contracting cells | >1x10^6 cardiomyocytes/cm²[10] |
Experimental Protocols
Preparation of Media and Reagents
-
iPSC Culture Medium (mTeSR1): Use commercially available mTeSR1 medium. For passaging, supplement with a ROCK inhibitor (e.g., 5-10 µM Y27632) for the first 24 hours.
-
Differentiation Medium RPMI/B27(-): RPMI 1640 medium supplemented with B-27 supplement without insulin.
-
Differentiation Medium RPMI/B27(+): RPMI 1640 medium supplemented with B-27 supplement (containing insulin).
-
CDM3 Medium: RPMI 1640, 500 µg/ml recombinant human albumin, and 213 µg/ml L-ascorbic acid 2-phosphate.[9]
-
This compound (CHIR-99021) Stock: Prepare a 10-25 mM stock solution in DMSO. Store aliquots at -20°C to minimize freeze-thaw cycles.[11]
-
Wnt Inhibitor (Wnt-C59 or IWP2) Stock: Prepare a stock solution in DMSO according to the manufacturer's instructions.
iPSC Culture and Seeding for Differentiation
-
Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Passage cells using a gentle cell dissociation reagent (e.g., 0.5 mM EDTA) when colonies reach approximately 75-80% confluency.[7]
-
Seed iPSCs onto new Matrigel-coated plates at a density that will result in a confluent monolayer at the start of differentiation (Day 0). This density needs to be optimized for each iPSC line.[7]
-
Culture for 1-3 days post-seeding, changing mTeSR1 medium daily, until cells form a uniform monolayer.
Monolayer-Based Cardiac Differentiation Protocol
This protocol is a widely used and effective method for generating a high yield of cardiomyocytes.
-
Day 0: Mesoderm Induction
-
Day 2: Cardiac Specification
-
Aspirate the Laduviglusib-containing medium.
-
Add fresh RPMI/B27(-) medium containing a Wnt inhibitor (e.g., 2 µM Wnt-C59 or 5 µM IWP2).[9]
-
-
Day 4: Progenitor Expansion
-
Aspirate the Wnt inhibitor-containing medium.
-
Add fresh RPMI/B27(-) medium.
-
-
Day 6 Onwards: Cardiomyocyte Maturation
-
Aspirate the medium.
-
Add RPMI/B27(+) medium.
-
Change the medium every 2-3 days. Spontaneously contracting cells should start to appear between days 7 and 10.
-
Characterization of Differentiated Cardiomyocytes
-
Flow Cytometry: To quantify the efficiency of differentiation, cells can be dissociated at Day 15 and stained for cardiac-specific markers such as Cardiac Troponin T (cTnT).[9]
-
Immunofluorescence: Staining for cardiac markers like cTnT, α-actinin, and myosin heavy chain can be performed to visualize sarcomeric structures and confirm cardiomyocyte identity.
-
Functional Assessment: The functionality of the differentiated cardiomyocytes can be assessed by observing spontaneous contractions and through more advanced techniques like calcium imaging or microelectrode array (MEA) analysis.
Troubleshooting and Optimization
-
Low Differentiation Efficiency:
-
iPSC Quality: Ensure the starting iPSC population has a normal karyotype and displays good morphology.
-
Cell Density: The confluency of the iPSC monolayer at Day 0 is critical. Optimize the seeding density for each cell line.[7]
-
Reagent Quality: Use high-purity this compound and other small molecules. Minimize freeze-thaw cycles of stock solutions.
-
-
Cell Death:
-
ROCK Inhibitor: Always include a ROCK inhibitor in the medium for the first 24 hours after passaging to improve cell survival.
-
Gentle Handling: Handle cells gently during passaging and media changes to avoid detaching the monolayer.
-
Conclusion
This compound is a powerful and reliable tool for the directed differentiation of iPSCs into cardiomyocytes. By precisely controlling the temporal activation and inhibition of the Wnt signaling pathway, researchers can achieve high yields of functional cardiomyocytes suitable for a wide range of applications, including disease modeling, drug screening, and regenerative medicine research.[7][12] The protocols provided herein offer a robust framework for successfully implementing this technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeting Canonical Wnt-signaling Through GSK-3β in Arrhythmogenic Cardiomyopathy: Conservative or Progressive? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of GSK-3 to induce cardiomyocyte proliferation: a recipe for in situ cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faieafrikanart.com [faieafrikanart.com]
- 8. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Recapitulate the Predilection of Breast Cancer Patients to Doxorubicin–Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed cardiomyocte generation from human pluripotent stem cells using a chemically defined protocol (GiWi2) [protocols.io]
- 11. allencell.org [allencell.org]
- 12. Human-Induced Pluripotent Stem Cell-Based Differentiation of Cardiomyocyte Subtypes for Drug Discovery and Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentration of CHIR-99021 in media
Topic: Recommended Working Concentration of CHIR-99021 in Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHIR-99021, also known as CT99021, is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] It is an aminopyrimidine derivative that inhibits both GSK-3 isoforms, GSK-3α and GSK-3β, at nanomolar concentrations.[3][4] By inhibiting GSK-3, a key negative regulator in the Wnt/β-catenin signaling pathway, CHIR-99021 effectively functions as a Wnt pathway activator.[1][5] This activity leads to the stabilization and nuclear accumulation of β-catenin, which then modulates the transcription of Wnt target genes.[2][6] Due to its potent and specific activity, CHIR-99021 is an indispensable tool in stem cell research for maintaining pluripotency, directing differentiation into various lineages, and facilitating cellular reprogramming.[2][7]
Mechanism of Action: Wnt/β-Catenin Pathway Activation
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[2][8] CHIR-99021 inhibits GSK-3, preventing this phosphorylation.[2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1]
Caption: Wnt/β-catenin signaling pathway modulation by CHIR-99021.
Quantitative Data Summary
CHIR-99021 exhibits high potency with low IC50 values. Its working concentration in cell culture is application-dependent and typically ranges from 0.1 µM to 15 µM.[1][4]
Table 1: IC50 Values for CHIR-99021
| Target | IC50 Value | References |
| GSK-3β | 6.7 nM | [3][4][9] |
| GSK-3α | 10 nM | [3][4][9] |
Table 2: Recommended Working Concentrations of CHIR-99021 for Various Applications
| Application | Cell Type | Concentration Range | References |
| Pluripotency Maintenance (2i) | Mouse/Human ESCs | 3 - 8 µM | [7] |
| Cardiac Differentiation | Human PSCs | 1 - 12 µM | [10][11][12][13] |
| Neuronal Differentiation | Mouse/Human ESCs | 1 - 3 µM | [14][15] |
| Hematopoietic Stem Cell Expansion | Mouse HSCs | 0.5 µM | [16] |
| Osteogenic Differentiation | Murine Stromal Cells | 5 µM | [17] |
| Definitive Endoderm Induction | Human iPSCs | 1 - 3 µM | [18] |
| Glioma Stem-like Cell Enrichment | Primary Glioma Cells | 100 nM | [19] |
Experimental Protocols
Protocol 1: Preparation of CHIR-99021 Stock Solution
This protocol details the preparation of a 10 mM stock solution, which is suitable for most cell culture applications.[2][4]
Materials:
-
CHIR-99021 powder (e.g., 2 mg vial)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
To prepare a 10 mM stock solution from 2 mg of CHIR-99021 (MW: 465.34 g/mol ), add 429.8 µL of pure DMSO to the vial.[2][4]
-
To ensure complete solubilization, warm the mixture at 37°C for 3-5 minutes.[2][4]
-
Vortex gently to mix thoroughly.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 6 months when stored correctly.[1][2]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[2][4]
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes
This protocol is a widely used method for generating cardiomyocytes, which involves the sequential modulation of Wnt signaling. CHIR-99021 is used for the initial induction of cardiac mesoderm.
Caption: Workflow for directed cardiac differentiation of hPSCs.
Procedure:
-
Day -3: Passage hPSCs and seed them onto Matrigel-coated plates.[20]
-
Day -2 & -1: Change the medium daily with mTeSR1. Cells should reach 70-85% confluency by Day 0.[20]
-
Day 0 (Induction): Aspirate the mTeSR1 medium. Add RPMI/B27 medium without insulin, supplemented with CHIR-99021. A common starting concentration is 7.5 µM.[20] Incubate for 48 hours.
-
Day 2 (Wnt Inhibition): Exactly 48 hours after CHIR-99021 addition, replace the medium with RPMI/B27 without insulin, supplemented with a Wnt inhibitor like IWP2 (e.g., 7.5 µM).[10][20]
-
Day 4: Replace the medium with RPMI/B27 containing insulin.
-
Day 6 onwards: Change the medium every 2-3 days with RPMI/B27 containing insulin.
-
Day 7-10: Spontaneously beating cardiomyocytes should become visible.[10] The efficiency of differentiation can be assessed by flow cytometry for cardiac-specific markers like cTnT.[12]
Protocol 3: Sequential Differentiation of Mouse Embryonic Stem Cells (ESCs) to Neural Epithelial-Like Stem Cells (NESCs)
This protocol describes an efficient method for generating highly proliferative NESCs by using CHIR-99021 in combination with dual SMAD inhibitors to direct neural conversion.[14]
Caption: Workflow for differentiation of ESCs into NESCs.
Procedure:
-
Stage 1 (Neural Rosette Induction): Culture mouse ESCs in a medium supplemented with dual SMAD inhibitors (e.g., Noggin and SB431542) and 3 µM CHIR-99021.[14] This combination rapidly induces the formation of neural rosette-like colonies.
-
Stage 2 (Neurosphere Formation): After the appearance of neural rosettes, the colonies are detached and cultured in suspension in a neural expansion medium to form neurospheres.[14]
-
Stage 3 (NESC Expansion): The generated neurospheres are then plated onto coated culture dishes. The cells migrating out from the neurospheres are highly expandable NESCs, which can be further differentiated into various neural lineages.[14]
Concluding Remarks
CHIR-99021 is a powerful and specific GSK-3 inhibitor essential for manipulating the Wnt/β-catenin pathway. The optimal working concentration is highly dependent on the specific cell type and desired biological outcome, necessitating empirical optimization for each experimental system. The protocols provided here serve as validated starting points for common applications in stem cell biology and regenerative medicine. For consistent and reproducible results, it is crucial to use high-purity CHIR-99021 and adhere to proper preparation and storage procedures.
References
- 1. agscientific.com [agscientific.com]
- 2. reprocell.com [reprocell.com]
- 3. stemcell.com [stemcell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. agscientific.com [agscientific.com]
- 6. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsk-3.com [gsk-3.com]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. gsk-3.com [gsk-3.com]
- 10. researchgate.net [researchgate.net]
- 11. faieafrikanart.com [faieafrikanart.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential Differentiation of Embryonic Stem Cells into Neural Epithelial-Like Stem Cells and Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. allencell.org [allencell.org]
Application Notes: Dissolution and Handling of Laduviglusib Trihydrochloride for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Laduviglusib, also known as CHIR-99021 or CT99021, is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3) isoforms α and β, with IC50 values of 10 nM and 6.7 nM, respectively.[1][2][3] As a critical negative regulator in the Wnt signaling pathway, GSK-3's inhibition by Laduviglusib leads to the stabilization and nuclear accumulation of β-catenin, subsequently activating Wnt target gene transcription.[2][3][4] This mechanism makes Laduviglusib a valuable tool for various research applications, including the maintenance of embryonic stem cell pluripotency, directed differentiation of stem cells, organoid culture, and studies on tissue regeneration and metabolic diseases.[1][5]
This document provides detailed protocols for the dissolution, preparation, and handling of Laduviglusib trihydrochloride for both in vitro and in vivo experiments.
2. Physicochemical and Solubility Data
This compound is the hydrochloride salt form of Laduviglusib.
-
Molecular Formula: C₂₂H₁₈Cl₂N₈·3HCl
-
Molecular Weight: 574.72 g/mol
-
Appearance: White solid[2]
The solubility of this compound can vary based on the solvent and formulation. The following table summarizes solubility data from various sources.
| Solvent / Vehicle System | Max Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| For In Vitro Use | |||
| Water | 17.1 | ~29.8 | Sonication and gentle heating are recommended to aid dissolution.[2] |
| DMSO (Dimethyl Sulfoxide) | 28.8 | ~50.2 | Sonication is recommended.[2] Use freshly opened, anhydrous DMSO for best results.[6][7][8] |
| For In Vivo Use | |||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 | ≥ 3.62 | Prepare by adding co-solvents sequentially and ensuring the solution is clear before adding the next.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 3.62 | Prepare by adding DMSO stock to corn oil.[1] |
| 20% SBE-β-CD in Saline (with 10% DMSO stock) | ≥ 2.08 | ≥ 3.62 | Add DMSO stock solution to the SBE-β-CD saline solution.[1] |
3. Experimental Protocols
3.1. Protocol 1: Preparation of High-Concentration Stock Solutions (for In Vitro Use)
High-concentration stock solutions in DMSO or water are recommended for long-term storage and convenient dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure for DMSO Stock Solution (e.g., 50 mM):
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile tube. For 1 mL of a 50 mM stock solution, weigh 28.74 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for up to one month or -80°C for up to six months.[3][5]
Procedure for Aqueous Stock Solution (e.g., 25 mM):
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 25 mM stock solution, weigh 14.37 mg.
-
Solvent Addition: Add the calculated volume of sterile water.
-
Dissolution: Vortex the solution. To aid dissolution, gently warm the tube to 37°C and sonicate until the solution is clear.[2][9]
-
Storage: Aqueous solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh. If storage is necessary, filter-sterilize, aliquot, and store at -20°C for a short period.
Caption: Workflow for preparing a stock solution of this compound.
3.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium.
Procedure:
-
Thaw a frozen aliquot of the DMSO or aqueous stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Serially dilute the stock solution directly into the culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.[7]
-
Mix thoroughly by gentle pipetting or swirling before adding to the cell culture. Use the prepared medium immediately.
3.3. Protocol 3: Preparation of Formulations for In Vivo Administration
The choice of vehicle for in vivo studies is critical for ensuring solubility and bioavailability. Always prepare in vivo formulations freshly on the day of use.[6]
Procedure for 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: [1]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For 1 mL of final formulation, start with the required volume of the DMSO stock. For a final concentration of 2.08 mg/mL, this would be 100 µL.
-
Sequentially add the other co-solvents, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300 to the DMSO stock. Mix until clear.
-
Add 50 µL of Tween-80. Mix until clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
Procedure for 10% DMSO + 90% Corn Oil: [1]
-
Prepare a concentrated stock solution in DMSO as described above.
-
For 1 mL of final formulation at a concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of sterile corn oil.
-
Vortex vigorously or sonicate until a uniform, clear solution or a fine suspension is formed.
4. Mechanism of Action: Wnt/β-Catenin Signaling Pathway
Laduviglusib's primary mechanism is the inhibition of GSK-3. In the canonical Wnt pathway, the absence of a Wnt signal allows a "destruction complex" (containing Axin, APC, and GSK-3) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Laduviglusib blocks the GSK-3 kinase activity, preventing β-catenin phosphorylation. This stabilized β-catenin translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Laduviglusib inhibits GSK-3, activating the Wnt/β-catenin signaling pathway.
5. Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years.[2] The product is typically shipped at ambient temperature, and short-term exposure to these conditions is acceptable.[5]
-
Solutions: Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3] It is recommended to use freshly prepared working solutions and in vivo formulations on the same day.[5][6]
References
- 1. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 5. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Laduviglusib Trihydrochloride in Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Laduviglusib trihydrochloride (also known as CHIR-99021) in stem cell research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) alpha and beta.[1][2][3] By inhibiting GSK-3, Laduviglusib mimics the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][4] This pathway is crucial in regulating the self-renewal and differentiation of both embryonic and adult stem cells.[5][6][7][] These notes are intended to guide researchers in designing experiments utilizing Laduviglusib for various stem cell applications.
Mechanism of Action: Wnt/β-catenin Signaling
Laduviglusib functions as a direct inhibitor of GSK-3. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[9] The inhibition of GSK-3 by Laduviglusib prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[9] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in processes such as pluripotency maintenance and lineage-specific differentiation.[9]
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of Laduviglusib on GSK-3.
Quantitative Data Summary
The following tables summarize the reported concentrations and treatment durations of Laduviglusib for various stem cell applications.
Table 1: Laduviglusib in Stem Cell Maintenance and Self-Renewal
| Cell Type | Concentration | Duration | Outcome | Reference |
| Mouse Embryonic Stem Cells (ES-D3) | 1-10 µM | 3 days | Reduced viability with an IC50 of 4.9 µM | [1] |
| Mouse Embryonic Stem Cells (ES-D3, ES-CCE) | 5 µM | 48 hours | Activation of the canonical Wnt-pathway | [1] |
| Mouse Embryonic Stem Cells | 3 µM | 4 days | Inhibition of neural differentiation | [1] |
| Human Embryonic Stem Cells (hESCs) | 3 µM | 4 days | Activation of canonical WNT signaling | [10][11] |
Table 2: Laduviglusib in Directed Differentiation
| Starting Cell Type | Target Cell Type | Concentration | Duration | Outcome | Reference |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocytes | 1.5 µM | Day 0-3 of differentiation | Part of a cocktail to induce cardiac differentiation | [12] |
| Human Fibroblasts (HFF) | Cardiomyocytes | 12 µM | 5 days | Conversion into functional cardiomyocytes | [10][11] |
| Mouse Fibroblasts | Neurons | 20 µM | 21 days | Transdifferentiation to neurons | [10][11] |
| Pluripotent Stem Cells (PSCs) | Somatic Cells | 3-5 µM | 2 days | Induction of somatic cell differentiation | [10][11] |
| 3T3-L1 Preadipocytes | Adipocytes | 1 µM | 2 weeks | Inhibition of adipogenesis | [1] |
| Human Chemically Induced Pluripotent Stem Cells (hCiPSC) | Islets | 5 µM | 1 day | Generation of hCiPSC-islets | [10][11] |
Table 3: Other Applications of Laduviglusib
| Cell Type | Concentration | Duration | Outcome | Reference |
| Lgr5+ cells | Not specified | 24 hours | Protection against radiation-induced apoptosis | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Laduviglusib treatment of stem cells.
Protocol 1: Maintenance of Pluripotency in Mouse Embryonic Stem Cells
This protocol is adapted from studies demonstrating the role of Laduviglusib in maintaining the undifferentiated state of mouse embryonic stem cells (mESCs).
1. Cell Culture:
- Culture mESCs on gelatin-coated plates in standard mESC medium supplemented with Leukemia Inhibitory Factor (LIF). 2. Laduviglusib Treatment:
- Prepare a stock solution of this compound in DMSO.
- On day 0, replace the medium with fresh mESC medium containing the desired concentration of Laduviglusib (e.g., 3 µM) or vehicle control (DMSO).
- Culture the cells for 4 days, changing the medium daily with fresh Laduviglusib-containing medium. 3. Assessment of Pluripotency:
- After 4 days, assess the maintenance of pluripotency by monitoring colony morphology (undifferentiated colonies should be compact with well-defined borders).
- Perform alkaline phosphatase staining or immunocytochemistry for pluripotency markers such as OCT4 and NANOG.
- To assess the inhibition of differentiation, analyze the expression of early differentiation markers (e.g., Nestin for neural lineage) via qRT-PCR or immunofluorescence.
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells into Cardiomyocytes
This protocol outlines the use of Laduviglusib as part of a cocktail to induce cardiac differentiation in a monolayer culture system.[12]
1. hPSC Culture:
Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in a defined maintenance medium (e.g., mTeSR1).
Passage the cells as single cells and seed them to achieve a confluent monolayer on day 0 of differentiation. 2. Initiation of Differentiation:
On day 0, replace the maintenance medium with a defined differentiation medium (e.g., RPMI 1640 with B27 supplement) containing 20 ng/mL Activin A, 20 ng/mL BMP4, and 1.5 µM Laduviglusib. 3. Cardiomyocyte Maturation:
On day 3, replace the medium with a different defined medium to promote cardiomyocyte maturation.
Continue to culture the cells, changing the medium every 2-3 days. Spontaneously beating areas should become visible around day 8-10. 4. Characterization:
Assess the efficiency of cardiac differentiation by flow cytometry or immunocytochemistry for cardiac-specific markers such as Cardiac Troponin T (cTnT) and α-actinin.
Figure 2: General experimental workflow for Laduviglusib treatment of stem cells.
Conclusion
This compound is a versatile tool for manipulating stem cell fate through the modulation of the Wnt/β-catenin signaling pathway. The provided data and protocols offer a starting point for researchers to explore its utility in maintaining pluripotency, directing differentiation, and other novel applications. It is recommended that researchers optimize concentrations and treatment durations for their specific cell lines and experimental goals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of DNMT3B expression in activated hepatic stellate cells overcomes chemoresistance in the tumor microenvironment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolving roles of canonical WNT signaling in stem cells and tumorigenesis: Implications in targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the role of Wnt/β-catenin signaling in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. faieafrikanart.com [faieafrikanart.com]
Application Notes and Protocols for Western Blot Analysis of CHIR-99021 Trihydrochloride Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHIR-99021 trihydrochloride is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key regulatory kinase in a multitude of cellular processes, most notably the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates target gene transcription. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of CHIR-99021 on the Wnt/β-catenin signaling pathway, specifically focusing on the expression levels of β-catenin and the phosphorylation status of GSK-3β.
Signaling Pathway
CHIR-99021 acts as an inhibitor of GSK-3α and GSK-3β. In the canonical Wnt signaling pathway, the inhibition of GSK-3β by CHIR-99021 prevents the formation of the β-catenin destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it partners with TCF/LEF transcription factors to initiate the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CHIR-99021 on GSK-3β.
Experimental Protocols
Cell Culture and Treatment with CHIR-99021
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
CHIR-99021 Preparation: Prepare a stock solution of CHIR-99021 trihydrochloride in DMSO. For example, to make a 10 mM stock, dissolve 1 mg of CHIR-99021 (MW: 529.88 g/mol for trihydrochloride) in 188.7 µL of DMSO. Store aliquots at -20°C.
-
Treatment: Treat cells with the desired concentration of CHIR-99021 (typically in the range of 1-10 µM) for a specified duration (e.g., 3, 6, 12, or 24 hours). A vehicle control (DMSO) should be run in parallel.
Western Blot Workflow
Caption: Experimental workflow for Western blot analysis of CHIR-99021 treated cells.
Detailed Methodologies
1. Cell Lysis
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Immediately before use, add protease inhibitor cocktail and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-50 µg per lane) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following table summarizes the recommended quantitative parameters for Western blot analysis of key proteins in the Wnt/β-catenin pathway following CHIR-99021 treatment.
| Target Protein | Recommended Antibody (Example) | Catalog No. (Example) | Recommended Dilution | Protein Loading | Loading Control |
| β-catenin | Rabbit mAb | Cell Signaling Technology | 8814 | 1:1000 | 20-40 µg |
| Phospho-GSK-3β (Ser9) | Rabbit mAb | Cell Signaling Technology | 5558 | 1:1000 | 20-40 µg |
| Total GSK-3β | Rabbit mAb | Cell Signaling Technology | 12456 | 1:1000 | 20-40 µg |
| β-actin | Mouse mAb | Cell Signaling Technology | 3700 | 1:1000 | 20-40 µg |
| GAPDH | Rabbit mAb | Cell Signaling Technology | 2118 | 1:1000 | 20-40 µg |
Note: Optimal antibody dilutions and protein loading amounts should be empirically determined for each specific cell line and experimental condition. The provided catalog numbers are examples and other equivalent antibodies can be used.
Laduviglusib Trihydrochloride: Application Notes and Protocols for Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laduviglusib trihydrochloride, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3) alpha and beta isoforms.[1][2] Its ability to modulate the Wnt/β-catenin signaling pathway has positioned it as a valuable tool in neurogenesis research.[1] By inhibiting GSK-3, Laduviglusib prevents the degradation of β-catenin, allowing its translocation to the nucleus and subsequent activation of target genes involved in neural stem cell proliferation and differentiation. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo neurogenesis studies.
Mechanism of Action
Laduviglusib is an ATP-competitive inhibitor of GSK-3α and GSK-3β.[3] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by Laduviglusib prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes crucial for neurogenesis.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α) | 10 nM | Cell-free assay | [1][4] |
| IC50 (GSK-3β) | 6.7 nM | Cell-free assay | [1][4] |
| Ki (human GSK-3β) | 9.8 nM | Cell-free assay | [5] |
In Vitro Neurogenesis Studies Using Laduviglusib (CHIR-99021)
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Embryonic Stem Cells (ESCs) | 3 µM | Stage-specific | Rapid differentiation into neural rosette-like colonies (in combination with dual SMAD inhibitors). | [6] |
| Human Pluripotent Stem Cells (hPSCs) | 1 µM, 10 µM, 50 µM | From day 14 onward | Dose-dependent effects on cerebral organoid development. 1 µM increased cell survival and neural progenitor proliferation. 10 µM decreased proliferation and arrested neural differentiation. 50 µM arrested organoid growth. | [7][8] |
| Human Fetal Astrocytes | 49.5 mM (in a cocktail) | 23 days (in vivo) | Increased number of newborn neurons (DCX+) and dividing cells (Ki67+). | [7] |
In Vivo Neurogenesis Studies Using Laduviglusib (CHIR-99021)
| Animal Model | Dosage & Administration Route | Treatment Duration | Observed Effect | Reference |
| Adult C57bl/6 Mice | Intracerebroventricular (i.c.v.) injection | 4 days | Increased number of neural progenitors in the subventricular zone (SVZ). | [1] |
| Adult Mice | 10 mL/kg (containing 49.5 mM CHIR-99021 in a cocktail), Intraperitoneal (i.p.) injection | 23 days | Significantly increased the number of dividing cells (Ki67+) and newborn neurons (DCX+) in the dentate gyrus. | [7] |
| ZDF Rats | 30 mg/kg, Oral administration | Single dose | Lowered plasma glucose. While not a neurogenesis study, it demonstrates oral bioavailability. | [8] |
| WT C57BL/6 Mice | 2 mg/kg, Intraperitoneal (i.p.) injection | Not specified | Blocked crypt apoptosis and increased Lgr5+ stem cells. Demonstrates in vivo activity on stem cell populations. | [8] |
Experimental Protocols
In Vitro Neural Differentiation of Pluripotent Stem Cells (PSCs)
This protocol is a general guideline for inducing neural differentiation from PSCs using Laduviglusib in combination with dual SMAD inhibitors.
Materials:
-
Human or mouse PSCs
-
PSC maintenance medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (CHIR-99021)
-
Dual SMAD inhibitors (e.g., SB431542 and LDN193189)
-
Cell culture plates and reagents
Protocol:
-
PSC Culture: Culture PSCs to 70-80% confluency in their respective maintenance medium.
-
Neural Induction: To initiate neural differentiation, replace the maintenance medium with neural induction medium supplemented with dual SMAD inhibitors (e.g., 10 µM SB431542 and 100 nM LDN193189) and Laduviglusib (e.g., 3 µM).
-
Culture and Medium Change: Culture the cells for 5-7 days, changing the medium every other day. During this period, PSCs will transition towards a neural fate, often forming neural rosette-like structures.
-
Neural Progenitor Expansion: After the initial induction, the resulting neural progenitor cells (NPCs) can be selectively expanded. This may involve passaging the cells and culturing them in neural induction medium supplemented with growth factors like bFGF and EGF. Laduviglusib concentration may need to be adjusted or removed at this stage depending on the desired outcome.
-
Terminal Differentiation: To differentiate NPCs into mature neurons, withdraw the mitogens (bFGF and EGF) and Laduviglusib from the culture medium. Culture for an additional 2-4 weeks to allow for neuronal maturation.
In Vivo Promotion of Neurogenesis in a Mouse Model
This protocol provides a general framework for assessing the in vivo neurogenic effects of Laduviglusib.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or Captisol)
-
BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells
-
Surgical and injection equipment (for i.c.v. or i.p. administration)
-
Tissue processing and immunohistochemistry reagents
Protocol:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Laduviglusib Administration:
-
Intraperitoneal (i.p.) Injection: Dissolve Laduviglusib in a suitable vehicle. Administer daily injections at a specified dose (e.g., 2 mg/kg or as part of a cocktail).[7][8]
-
Intracerebroventricular (i.c.v.) Injection: For direct brain delivery, perform stereotactic surgery to implant a cannula into the lateral ventricle. Infuse Laduviglusib daily for the desired treatment period.[1]
-
-
BrdU Labeling: To label newly generated cells, administer BrdU (e.g., 50 mg/kg, i.p.) at specific time points during or after the Laduviglusib treatment period.
-
Tissue Collection and Processing: At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them. Cryoprotect the brains in sucrose solution before sectioning.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections using antibodies against markers for proliferating cells (e.g., Ki67, BrdU) and immature neurons (e.g., Doublecortin - DCX).
-
Quantification and Analysis: Quantify the number of labeled cells in the neurogenic niches (e.g., the subgranular zone of the dentate gyrus and the subventricular zone) using microscopy and image analysis software. Compare the results between Laduviglusib-treated and vehicle-treated groups.
Concluding Remarks
This compound is a powerful research tool for investigating the mechanisms of neurogenesis and for developing potential therapeutic strategies for neurodegenerative diseases and brain injuries. Its high selectivity and potency for GSK-3 make it a reliable agent for activating the Wnt/β-catenin pathway. The provided protocols offer a starting point for researchers to explore the neurogenic potential of Laduviglusib in their specific experimental models. As with any small molecule, it is crucial to perform dose-response studies to determine the optimal concentration for the desired biological effect, as the effects of Laduviglusib on neural differentiation are dose-dependent.[7][8]
References
- 1. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Laduviglusib trihydrochloride experiment failure
Welcome to the technical support center for Laduviglusib trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and key quantitative data.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem: Inconsistent or No Activation of the Wnt/β-catenin Signaling Pathway
-
Question: I am not observing an increase in β-catenin levels or the expression of Wnt target genes after treating my cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Compound Stability and Storage: this compound is sensitive to moisture. Ensure the compound has been stored in a sealed and protected environment.[1] Improper storage can lead to degradation and loss of activity.
-
Solvent Quality: It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions.[2] DMSO that has absorbed moisture can reduce the solubility and stability of the compound.
-
Stock Solution Age: Prepare fresh stock solutions regularly. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in sealed, aliquoted vials to prevent repeated freeze-thaw cycles.[3]
-
Incorrect Concentration: The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line. Concentrations typically range from 1 µM to 10 µM for in vitro studies.[1][2][4]
-
Insufficient Incubation Time: The time required to observe changes in β-catenin levels can vary. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal incubation period.
-
Cell Line Responsiveness: Not all cell lines are equally responsive to Wnt/β-catenin pathway activation. Confirm that your cell line expresses the necessary components of the pathway.
-
Experimental Controls: Always include a positive control (e.g., a cell line known to respond to GSK-3 inhibitors) and a negative control (vehicle-treated cells) in your experiments.
-
Problem: Inconsistent Results in Cell Viability Assays
-
Question: I am seeing high variability or unexpected results in my cell viability assays (e.g., MTT, CyQuant) with this compound. How can I troubleshoot this?
Possible Causes and Solutions:
-
Compound Precipitation: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) to avoid precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers between wells.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound with reducing properties could interfere with the MTT assay. Consider using an alternative viability assay that relies on a different detection principle (e.g., a CyQuant assay that measures DNA content).[3]
-
Inconsistent Incubation Times: Ensure that the incubation time with both the compound and the assay reagent is consistent across all plates and experiments.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 alpha (GSK-3α) and beta (GSK-3β).[3][4][5] GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[6] By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin.[6][7] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of Wnt target gene transcription.[6][8]
-
Question 2: How should I prepare and store this compound?
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[2] It should be kept in a sealed container, protected from moisture.[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution in anhydrous DMSO.[2] Sonication may be required to fully dissolve the compound.[2]
-
Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (for up to 1 year) or -20°C (for up to 1 month).[2][3]
-
-
Question 3: What are the recommended working concentrations for in vitro and in vivo experiments?
-
In Vitro : The effective concentration can vary between cell lines. A typical starting range for cell-based assays is 1-10 µM.[1][2][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
In Vivo : For animal studies, dosages can vary depending on the animal model and administration route. Oral administration in rats has been reported at doses of 16 mg/kg and 48 mg/kg.[1][2] For intraperitoneal injection in mice, a dose of 2 mg/kg has been used.[1]
-
-
Question 4: Can this compound be used to maintain embryonic stem cell (ESC) self-renewal?
Yes, CHIR-99021, the free base of this compound, is a key component of the "2i" medium (along with a MEK inhibitor) used to maintain the ground-state pluripotency of mouse embryonic stem cells.[9][10] It promotes self-renewal by inhibiting GSK-3 and activating the Wnt/β-catenin pathway.[9][11]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ (GSK-3α) | 10 nM | Cell-free assay | [1][4] |
| IC₅₀ (GSK-3β) | 6.7 nM | Cell-free assay | [3][4] |
| Ki (human GSK-3β) | 9.8 nM | Cell-free assay | [1] |
| Selectivity | >500-fold for GSK-3 over CDC2 and ERK2 | Kinase panel | [3][4] |
| Solubility in DMSO | ~28.8 mg/mL (50.2 mM) | In vitro | [2] |
| Solubility in H₂O | ~17.1 mg/mL (29.8 mM) | In vitro | [2] |
| Storage (Powder) | -20°C for 3 years | N/A | [2] |
| Storage (in Solvent) | -80°C for 1 year | N/A | [2] |
Experimental Protocols
1. Western Blot for β-catenin Activation
This protocol describes the detection of total β-catenin levels in cell lysates following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal incubation time.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and image the blot using a chemiluminescence imager. Remember to also probe for a loading control (e.g., β-actin or GAPDH).
2. Cell Viability Assay (MTT)
This protocol outlines a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for Laduviglusib.
Caption: Troubleshooting Wnt/β-catenin activation failure.
References
- 1. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 2. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSK-3β inhibitors and how do they work? [synapse.patsnap.com]
- 8. google.com [google.com]
- 9. Embryonic stem cell self-renewal pathways converge on the transcription factor Tfcp2l1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CHIR-99021 trihydrochloride concentration for cell viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing CHIR-99021 trihydrochloride concentration for maximal cell viability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CHIR-99021?
A1: CHIR-99021 is a highly selective and potent small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] GSK-3 is a key enzyme in the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin.[1] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates the transcription of Wnt target genes.[1][3] This activation is crucial for various cellular processes, including stem cell self-renewal and differentiation.[1][4]
Q2: What is the recommended starting concentration range for CHIR-99021 in cell culture?
A2: The effective concentration of CHIR-99021 can vary significantly depending on the cell type and the desired biological outcome. However, a general starting range for most cell culture applications is between 0.1 µM and 15 µM.[1][3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of CHIR-99021?
A3: CHIR-99021 is typically supplied as a powder. A common stock solution concentration is 10 mM, prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][3][5] For example, to prepare a 10 mM stock solution from 2 mg of CHIR-99021 (molecular weight: 465.34 g/mol ), you would add 429.8 µL of pure DMSO.[1][5] To aid dissolution, you can warm the solution to 37°C for 3-5 minutes.[1][5] It is crucial to store the stock solution in single-use aliquots at -20°C and protect it from light to avoid repeated freeze-thaw cycles.[1][5]
Q4: What is the maximum recommended concentration of the solvent (DMSO) in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should not exceed 0.5%.[1][5] High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability or Increased Apoptosis | CHIR-99021 concentration is too high: High concentrations can be cytotoxic to some cell lines.[6] | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range (e.g., 0.1 µM to 20 µM) and narrow it down based on cell viability assays (e.g., MTT, Calcein AM/PI staining).[7][8] |
| Solvent (DMSO) toxicity: The final DMSO concentration in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.5%.[1][5] Prepare higher concentration stock solutions of CHIR-99021 if necessary to minimize the volume of DMSO added to the culture. | |
| Precipitation of CHIR-99021 in Culture Medium | Poor solubility at lower temperatures: Adding cold, concentrated CHIR-99021 stock solution to the culture medium can cause it to precipitate. | Pre-warm the cell culture medium to 37°C before adding the thawed CHIR-99021 stock solution.[1][5] Mix thoroughly after addition. |
| Formation of insoluble complexes: Interactions with components in the serum or medium supplements can sometimes lead to precipitation. | After adding CHIR-99021 to the medium, filter the supplemented medium through a 0.2 µm low protein-binding filter before applying it to the cells.[5] | |
| Inconsistent or No Biological Effect | Sub-optimal concentration: The concentration of CHIR-99021 may be too low to effectively inhibit GSK-3 in your specific cell type. | Systematically test a range of concentrations to find the optimal level for your desired effect (e.g., maintenance of pluripotency, induction of differentiation).[9][10] |
| Degradation of CHIR-99021: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Store stock solutions in single-use aliquots at -20°C and protect from light.[1][5] | |
| Unexpected Cell Differentiation or Phenotype | Off-target effects at high concentrations: While highly selective, very high concentrations of any small molecule can potentially have off-target effects. | Use the lowest effective concentration of CHIR-99021 that produces the desired phenotype. Confirm the activation of the Wnt/β-catenin pathway through downstream analysis (e.g., Western blot for active β-catenin, qRT-PCR for Wnt target genes).[7][11] |
| Interaction with other signaling pathways: CHIR-99021's modulation of the Wnt pathway can influence other signaling networks.[6] | Be aware of potential pathway crosstalk in your cellular model. It may be necessary to adjust other components of your culture system. |
Data Presentation
Table 1: Recommended Concentration Ranges of CHIR-99021 for Various Cell Types
| Cell Type | Application | Effective Concentration Range | Optimal Concentration (if specified) | Reference |
| General Cell Culture | Various | 0.1 µM - 15 µM | Not specified | [1][3][5] |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Pluripotency | Not specified | Viability similar to control at ≤ 5 µM; inhibited at > 10 µM | [6] |
| ST2 Bone Marrow Stromal Cells | Promotion of Osteogenesis | 0.1 µM - 10 µM | 2.5 µM - 5 µM for differentiation; 7.5 µM - 10 µM for proliferation | [7] |
| Human Dental Pulp Stem Cells (hDPSCs) | Promotion of Proliferation and Viability | Not specified | 5 nM | [6] |
| Human Tenon's Fibroblasts (HTFs) | Inhibition of TGF-β-induced Fibrosis | 1 µM - 20 µM | 5 µM - 10 µM | [8] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Definitive Endoderm Induction | 1 µM - 3 µM | Not specified | [9] |
| Hematopoietic Stem Cells (HSCs) | In Vitro Expansion | Not specified | 0.5 µM | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal CHIR-99021 Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of CHIR-99021 Dilutions: Prepare a series of dilutions of your CHIR-99021 stock solution in your complete cell culture medium. A suggested starting range is 0 (vehicle control), 0.1, 0.5, 1, 2.5, 5, 7.5, 10, 15, and 20 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CHIR-99021. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest CHIR-99021 concentration).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[8]
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 3-4 hours at 37°C).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the CHIR-99021 concentration to determine the optimal concentration that maintains high viability while achieving the desired biological effect.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CHIR-99021 on GSK-3β.
Caption: Experimental workflow for optimizing CHIR-99021 concentration.
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. stemcell.com [stemcell.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 8. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib trihydrochloride off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Laduviglusib trihydrochloride (also known as CHIR-99021).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of glycogen synthase kinase-3α (GSK-3α) and GSK-3β (GSK-3β).[1] By inhibiting GSK-3, it activates the canonical Wnt/β-catenin signaling pathway.[2][3]
Q2: How selective is Laduviglusib for GSK-3?
A2: Laduviglusib is considered one of the most selective GSK-3 inhibitors available.[2][4] It exhibits over 500-fold selectivity for GSK-3 compared to closely related kinases such as CDC2 and ERK2.[1]
Q3: What are the known off-target effects of Laduviglusib?
A3: The most significant documented off-target effect of Laduviglusib is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. This can lead to a reduction in dopamine levels in neuronal cultures. This effect is not observed with other GSK-3 inhibitors like SB216763 or lithium, suggesting it is specific to the chemical structure of Laduviglusib.
Q4: How can I mitigate the off-target inhibition of dopamine synthesis?
A4: There are two primary strategies to mitigate this off-target effect:
-
Use an Alternative GSK-3 Inhibitor: If the primary goal is GSK-3 inhibition in a context where dopamine signaling is critical, consider using alternative GSK-3 inhibitors such as SB216763 or lithium, which have been shown not to inhibit tyrosine hydroxylase.
-
Dose Optimization: The effects of Laduviglusib, both on-target and off-target, are dose-dependent.[5][6] It is crucial to perform a dose-response curve to identify the lowest effective concentration for GSK-3 inhibition in your specific experimental system, which may minimize the off-target effects.
Q5: Are there any other potential off-target effects I should be aware of?
A5: While Laduviglusib is highly selective, like all kinase inhibitors, it may have other off-target effects, particularly at higher concentrations.[7] However, the inhibition of tyrosine hydroxylase is the most well-characterized and significant off-target effect reported in the literature to date.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected neuronal differentiation defects or cell death in dopaminergic neuron cultures. | Off-target inhibition of tyrosine hydroxylase by Laduviglusib is disrupting dopamine synthesis, which is crucial for the development and survival of these neurons. | 1. Confirm Off-Target Effect: Use the experimental protocols provided below to measure dopamine levels and tyrosine hydroxylase activity in your cultures with and without Laduviglusib. 2. Dose-Response Analysis: Determine the IC50 for the off-target effect on dopamine synthesis in your system and compare it to the EC50 for Wnt/β-catenin activation. Use the lowest possible concentration of Laduviglusib that achieves the desired on-target effect. 3. Alternative Inhibitor: If the off-target effect cannot be sufficiently mitigated by dose optimization, consider switching to an alternative GSK-3 inhibitor such as SB216763. |
| Variability in experimental results, especially in neurogenesis or cerebral organoid studies. | The effects of Laduviglusib on proliferation and differentiation are highly dose-dependent. Low concentrations may promote proliferation, while higher concentrations can arrest differentiation and growth.[5][6] | 1. Strict Dose Control: Ensure precise and consistent preparation of Laduviglusib stock solutions and working concentrations. 2. Optimize Concentration for Your Application: Perform a thorough dose-response experiment to determine the optimal concentration for your specific desired outcome (e.g., maintaining pluripotency vs. initiating differentiation). Refer to published protocols for starting concentration ranges.[8] |
| Activation of Wnt/β-catenin signaling is lower than expected. | Suboptimal concentration of Laduviglusib, degradation of the compound, or issues with the reporter assay. | 1. Verify Compound Integrity: Ensure the this compound is properly stored (desiccated at -20°C) and that stock solutions are not repeatedly freeze-thawed.[9] 2. Increase Concentration: Titrate the concentration of Laduviglusib upwards to see if a higher dose achieves the desired level of Wnt/β-catenin activation. 3. Validate Reporter System: Confirm that your Wnt/β-catenin reporter system (e.g., TCF/LEF reporter assay) is functioning correctly using a known positive control. |
Quantitative Data Summary
Table 1: On-Target Activity of Laduviglusib (CHIR-99021)
| Target | IC50 | Assay Type | Reference |
| GSK-3β | 6.7 nM | Cell-free | [1] |
| GSK-3α | 10 nM | Cell-free | [1] |
| Wnt/β-catenin Activation (EC50) | ~1.5 µM | Cellular (TCF/LEF Reporter) | [4] |
Table 2: Off-Target Activity of Laduviglusib (CHIR-99021)
| Off-Target | IC50 | Assay Type | Reference |
| [3H]-Dopamine Synthesis | ~0.30 µM | ex vivo rat brain striatum | |
| cdc2 | 8800 nM | Cell-free | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Key Experimental Protocols
Protocol 1: Quantification of Dopamine and Metabolites by HPLC-EC
This protocol is for the quantification of dopamine (DA) and its metabolites from brain tissue samples or cell culture lysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
Materials:
-
0.1 M Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (consult literature for specific composition, typically contains a buffer, methanol, and an ion-pairing agent)
-
Dopamine and metabolite standards (DOPAC, HVA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
For tissue samples (e.g., striatal punches), homogenize in ice-cold 0.1 M PCA.
-
For cell cultures, lyse the cells in ice-cold 0.1 M PCA.
-
-
Protein Precipitation: Centrifuge the homogenate/lysate at 14,000 x g for 20-30 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: Prepare a series of dilutions of dopamine and metabolite standards in 0.1 M PCA to generate a standard curve.
-
HPLC-EC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the prepared samples and standards onto the column.
-
Detect the analytes using the electrochemical detector set at an appropriate potential (e.g., +0.7 V).
-
-
Data Analysis:
-
Identify the peaks for dopamine and its metabolites based on the retention times of the standards.
-
Quantify the concentration of each analyte in the samples by comparing the peak areas to the standard curve.
-
Protocol 2: Tyrosine Hydroxylase (TH) Activity Assay
This protocol measures the activity of TH by quantifying the production of L-DOPA from L-tyrosine.
Materials:
-
Tissue or cell homogenates
-
Incubation buffer (e.g., containing a buffer like MES, catalase, and Fe2+)
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., NSD-1015) to prevent L-DOPA degradation
-
0.1 M Perchloric acid (PCA) to stop the reaction
-
HPLC-EC system for L-DOPA quantification
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the homogenate with the incubation buffer, L-tyrosine, BH4, and the AADC inhibitor.
-
Initiate Reaction: Start the reaction by adding the substrate (L-tyrosine) or cofactor (BH4) and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 0.1 M PCA.
-
Sample Processing: Centrifuge the tubes to pellet the protein and filter the supernatant as described in Protocol 1.
-
Quantify L-DOPA: Analyze the samples using HPLC-EC to quantify the amount of L-DOPA produced.
-
Calculate Activity: TH activity is expressed as the amount of L-DOPA produced per unit of time per amount of protein.
Protocol 3: [3H]-Dopamine Synthesis Assay
This protocol assesses dopamine synthesis by measuring the incorporation of radiolabeled tyrosine into dopamine.
Materials:
-
[3H]-L-tyrosine
-
Cell culture medium or appropriate buffer
-
Cell or tissue preparations
-
Scintillation vials and scintillation fluid
-
Beta-counter
Procedure:
-
Pre-incubation: Pre-incubate the cell or tissue preparations with Laduviglusib at various concentrations for a defined period.
-
Radiolabeling: Add [3H]-L-tyrosine to the medium and incubate for a specific duration to allow for its uptake and conversion to [3H]-dopamine.
-
Lysis and Extraction: Terminate the experiment by washing the cells with ice-cold buffer and lysing them. Extract the catecholamines.
-
Separation: Separate [3H]-dopamine from [3H]-L-tyrosine using a suitable method, such as alumina adsorption chromatography.
-
Quantification: Measure the radioactivity of the [3H]-dopamine fraction using a beta-counter.
-
Data Analysis: Determine the rate of [3H]-dopamine synthesis and calculate the IC50 of Laduviglusib for this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Technical Support Center: Preventing Precipitation of CHIR-99021 in Culture Media
Introduction: CHIR-99021 is a highly selective and potent GSK-3 inhibitor, widely used in stem cell research and regenerative medicine to activate the Wnt/β-catenin signaling pathway.[1][2][3] Despite its efficacy, researchers often encounter challenges with its precipitation in aqueous culture media, which can significantly impact experimental outcomes. This guide provides comprehensive troubleshooting strategies, frequently asked questions, and detailed protocols to help you overcome this common issue.
Frequently Asked Questions (FAQs)
???+ question "Why does CHIR-99021 precipitate in my culture medium?"
???+ question "What is the recommended solvent for CHIR-99021?"
???+ question "What is the maximum recommended final concentration of DMSO in the culture medium?"
???+ question "Can I store my CHIR-99021 stock solution at room temperature?"
???+ question "Is it necessary to filter the media after adding CHIR-99021?"
Troubleshooting Guide
If you are experiencing CHIR-99021 precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation
Ensure your stock solution is prepared correctly.
-
Solvent: Are you using high-purity, anhydrous DMSO?
-
Concentration: Is your stock solution concentration appropriate (e.g., 10 mM)?
-
Dissolution: Did you warm the solution to 37°C for 3-5 minutes to ensure complete dissolution?[1][4]
-
Storage: Are you storing the stock solution in single-use aliquots at -20°C and protecting it from light?[1]
Step 2: Evaluate Your Media Supplementation Protocol
The way you add CHIR-99021 to your media is critical.
-
Pre-warm the media: Always pre-warm your basal culture medium to 37°C before adding the CHIR-99021 stock solution.[1][4] Adding a cold stock to warm media can cause a "shock" that leads to precipitation.
-
Dilution factor: Ensure the final DMSO concentration is below 0.5%.
-
Mixing: Mix the supplemented media thoroughly but gently immediately after adding the stock solution.
-
Filtration: Filter the final supplemented medium using a 0.2 µm low-protein binding syringe filter.[1][4]
Step 3: Consider the Culture Conditions
-
Incubation temperature: Ensure your incubator is maintaining a stable 37°C. Temperature fluctuations can affect solubility.
-
Media stability: Do not prepare large batches of supplemented media far in advance. It is best to prepare it fresh for each use.
Troubleshooting Workflow
References
Cell toxicity issues with high concentrations of Laduviglusib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of Laduviglusib (also known as CHIR-99021).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Laduviglusib?
A1: Laduviglusib is a potent and highly selective ATP-competitive inhibitor of glycogen synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β).[1][2][3][4] By inhibiting GSK-3, it prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, activating the canonical Wnt/β-catenin signaling pathway.[2][5][6][7] Laduviglusib shows high selectivity for GSK-3 over other kinases like CDC2 and ERK2.[1][2][7]
Q2: At what concentrations does Laduviglusib typically become toxic to cells?
A2: The cytotoxic concentration of Laduviglusib is highly dependent on the cell type and the duration of exposure. For example, in mouse embryonic stem cells (ES-D3), a 3-day exposure to Laduviglusib showed an IC50 of 4.9 μM for viability.[2] Conversely, in some cancer cell lines such as LOUCY, SN12C, and A427, the growth inhibition IC50 values are much higher, exceeding 180 μM, suggesting lower toxicity.[1] In other cell types, like the rat insulinoma cell line INS-1E, Laduviglusib did not reduce viability even at high concentrations and instead promoted proliferation.[7][8] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a dose-response experiment.
Q3: How should I prepare and store Laduviglusib for cell culture experiments?
A3: For in vitro experiments, Laduviglusib is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[9] This stock solution should be stored at -20°C or -80°C. For working solutions, the DMSO stock is further diluted in cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity. For in vivo studies, various formulations involving solvents like PEG300, Tween-80, and corn oil can be used.[2][9]
Troubleshooting Guide: High-Concentration Cell Toxicity
Issue 1: I'm observing significant cell death at concentrations reported as safe in the literature.
-
Possible Cause 1: Cell-Type Specific Sensitivity. As noted, sensitivity to Laduviglusib is highly variable between cell lines.[2][7][8] Your specific cell line may be more sensitive than those commonly cited.
-
Solution: Perform a dose-response curve (e.g., from 0.1 µM to 20 µM) for your specific cell line using a viability assay like MTT or a cell counting method with Trypan Blue. This will establish the optimal working concentration and the toxic threshold for your experimental model.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent used for the stock solution, typically DMSO, can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (generally <0.1%).
-
-
Possible Cause 3: Off-Target Effects at High Concentrations. While Laduviglusib is highly selective for GSK-3, extremely high concentrations may lead to off-target effects, contributing to cytotoxicity.[1][7][8]
-
Solution: Use the lowest effective concentration of Laduviglusib that achieves the desired biological outcome (e.g., activation of Wnt signaling) to minimize potential off-target effects.
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause 1: Compound Instability. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution after initial preparation to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or media components can alter cellular response to drug treatment.
-
Solution: Standardize your experimental protocols. Ensure cells are seeded at a consistent density and are within a specific passage number range for all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of Laduviglusib
| Target / Cell Line | Assay Type | IC50 Value | Reference |
| GSK-3β | Cell-free kinase assay | 6.7 nM | [1][2] |
| GSK-3α | Cell-free kinase assay | 10 nM | [1][2] |
| ES-D3 Cells | Cell Viability Assay | 4.9 µM | [2] |
| LOUCY Cells | Growth Inhibition Assay | 182.7 µM | [1] |
| SN12C Cells | Growth Inhibition Assay | 182.8 µM | [1] |
| 3T3-L1 Preadipocytes | Preadipocyte Differentiation | 0.3 µM | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the core signaling pathway affected by Laduviglusib and a typical experimental workflow for assessing its effects on cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. laduviglusib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetechindia.com [lifetechindia.com]
CHIR-99021 trihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CHIR-99021 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized CHIR-99021 trihydrochloride?
Lyophilized CHIR-99021 trihydrochloride should be stored at -20°C in a desiccated environment.[1]
Q2: How long is the lyophilized powder stable?
When stored correctly at -20°C and desiccated, the lyophilized powder is stable for at least 24 months.[1]
Q3: What is the recommended solvent for reconstituting CHIR-99021 trihydrochloride?
Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions.[1][2][3] It is also soluble in water.[2][3]
Q4: What is the solubility of CHIR-99021 trihydrochloride in common solvents?
The solubility of CHIR-99021 trihydrochloride is provided in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 mM | 28.74 mg/mL |
| Water | 25 mM | 14.37 mg/mL |
Data sourced from multiple suppliers and may vary slightly between batches.[2][3]
Q5: How should I store CHIR-99021 trihydrochloride stock solutions?
Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[1][4] Some sources suggest that for long-term storage, -80°C is also a suitable option.
Q6: What is the stability of CHIR-99021 trihydrochloride in solution?
Once in a DMSO solution and stored at -20°C, it is recommended to use the solution within 3 months to prevent loss of potency.[1] Some manufacturers state that stock solutions are stable for up to 6 months when stored as directed.[5] For optimal results, it is best to use freshly prepared solutions or aliquots that have been stored for less than one month.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity observed in experiments. | 1. Improper storage of lyophilized powder or stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability of diluted working solutions. | 1. Ensure lyophilized powder is stored at -20°C, desiccated. Prepare fresh stock solutions from a new vial if necessary. 2. Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1][4] 3. Long-term storage in diluted solutions is not recommended. Prepare working dilutions fresh for each experiment.[4] |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution during the freeze-thaw cycle. | Gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound completely before use.[4] Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments. | 1. Degradation of the compound in the stock solution over time. 2. Inaccurate concentration due to solvent evaporation. | 1. Use aliquots of the stock solution that have been stored for a similar and minimal amount of time. For long-term studies, consider preparing a fresh stock solution. 2. Ensure vials are tightly sealed. Allow the vial to equilibrate to room temperature for at least an hour before opening to minimize moisture condensation and solvent evaporation. |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of lyophilized CHIR-99021 trihydrochloride to equilibrate to room temperature before opening.
-
Reconstitution : To prepare a 10 mM stock solution from 5 mg of powder, add 1.07 mL of DMSO to the vial.[1]
-
Dissolution : Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if needed.[4]
-
Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C.[1]
Wnt Signaling Pathway Activation by CHIR-99021
CHIR-99021 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the TCF/LEF family of transcription factors, leading to the transcription of Wnt target genes.[5]
Caption: Simplified Wnt signaling pathway showing inhibition of GSK-3 by CHIR-99021.
Experimental Workflow: Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing CHIR-99021 trihydrochloride stock solutions.
References
- 1. CHIR-99021 | Cell Signaling Technology [cellsignal.com]
- 2. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. CHIR 99021 trihydrochloride | Glycogen Synthase Kinase 3 | Bio-Techne [bio-techne.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. agscientific.com [agscientific.com]
Validation & Comparative
A Head-to-Head Comparison of Laduviglusib trihydrochloride and BIO for GSK-3 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective GSK-3 inhibitor is critical for advancing research in areas such as stem cell biology, neurodegenerative diseases, and cancer. This guide provides an in-depth, data-driven comparison of two widely used GSK-3 inhibitors: Laduviglusib trihydrochloride and BIO (6-bromoindirubin-3'-oxime).
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Its inhibition has emerged as a key therapeutic strategy and a valuable tool in basic research. Both this compound, a highly selective aminopyrimidine derivative, and BIO, an indirubin-based compound, are potent, ATP-competitive inhibitors of GSK-3. However, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action that are crucial for experimental design and interpretation.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and BIO, providing a clear comparison of their inhibitory activities and selectivity.
Table 1: Potency Against GSK-3 Isoforms
| Compound | Target | IC50 | Ki |
| This compound | GSK-3α | 10 nM[1][2][3] | - |
| GSK-3β | 6.7 nM[1][2][3] | 9.8 nM[3] | |
| BIO | GSK-3α/β | 5 nM[4][5][6][7] | - |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 / Selectivity |
| This compound | CDC2, ERK2 | >500-fold selectivity for GSK-3[1][2][8] |
| BIO | CDK1/cyclin B | 320 nM[4][6] |
| CDK5 | >16-fold selectivity for GSK-3[4][7] | |
| TYK2 | 30 nM (pan-JAK inhibitor)[7] |
Mechanism of Action and Cellular Effects
Both this compound and BIO function as ATP-competitive inhibitors, binding to the ATP pocket of GSK-3 and preventing the phosphorylation of its downstream substrates. A primary and well-characterized consequence of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. By preventing the phosphorylation and subsequent degradation of β-catenin, these inhibitors lead to its accumulation and translocation to the nucleus, where it activates target gene expression.
Figure 1. Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of Laduviglusib and BIO on GSK-3.
While both compounds activate Wnt signaling, the superior selectivity of this compound suggests a more targeted and potentially less confounded experimental outcome. BIO's activity as a pan-JAK inhibitor introduces the possibility of off-target effects that need to be considered when interpreting results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GSK-3 inhibitors.
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a specific substrate by GSK-3β.
-
Reaction Setup: Prepare a reaction mixture in a 384-well microplate with a total volume of 20 µL.
-
Component Addition:
-
Add the test compound (Laduviglusib or BIO) at various concentrations.
-
Add human recombinant GSK-3β enzyme.
-
Initiate the reaction by adding the ULight™-labeled substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the Europium-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Wnt/β-catenin Reporter Assay (TOPflash)
This assay quantifies the activation of the Wnt/β-catenin pathway in living cells.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and transfect them with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control Renilla luciferase plasmid.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of Laduviglusib or BIO.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the fold induction of luciferase activity relative to a vehicle control to determine the dose-response relationship.
References
- 1. Inhibition of GSK-3 [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Laduviglusib Trihydrochloride and Tideglusib Efficacy in GSK-3β Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors: Laduviglusib trihydrochloride and Tideglusib. The information presented is collated from various experimental sources to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and Tideglusib are both potent inhibitors of GSK-3β, a key enzyme implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, metabolic diseases, and cancer. While both compounds effectively inhibit GSK-3β, they do so through distinct mechanisms, which influences their biochemical profiles and cellular activities. Laduviglusib is a reversible, ATP-competitive inhibitor with high selectivity, whereas Tideglusib is a non-ATP competitive, irreversible inhibitor. This fundamental difference in their mechanism of action is crucial for interpreting experimental results and predicting their therapeutic potential.
Data Presentation: Quantitative Comparison of Inhibition
The following table summarizes the key quantitative data for this compound and Tideglusib based on available in vitro studies. It is important to note that these values are compiled from different sources and experimental conditions, and therefore, a direct comparison should be made with caution.
| Parameter | This compound | Tideglusib | Reference |
| Target(s) | GSK-3α / GSK-3β | GSK-3β | [1][2] |
| IC50 (GSK-3α) | 10 nM | 908 nM | [1][2] |
| IC50 (GSK-3β) | 6.7 nM | 60 nM (cell-free assay); 502 nM (Z'-LYTE assay) | [1][2] |
| Ki (human GSK-3β) | 9.8 nM | Not applicable (irreversible) | [1] |
| Mechanism of Action | ATP-competitive, Reversible | Non-ATP competitive, Irreversible | [3][4] |
| Selectivity | >500-fold selective over ERK2, CDC2, and other protein kinases | Selective for GSK-3β, but has been shown to inhibit other kinases at higher concentrations. | [4] |
Mechanism of Action and Signaling Pathways
Both Laduviglusib and Tideglusib impact the canonical Wnt/β-catenin signaling pathway through their inhibition of GSK-3β. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, both compounds prevent the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.[5]
However, the different mechanisms of GSK-3β inhibition may lead to distinct downstream effects. As an ATP-competitive inhibitor, Laduviglusib's efficacy can be influenced by cellular ATP concentrations. In contrast, Tideglusib's irreversible, non-competitive inhibition is independent of ATP levels and may lead to a more sustained inactivation of the enzyme. Interestingly, one study has suggested that Tideglusib, unlike ATP-competitive inhibitors, may not induce the nuclear translocation of β-catenin in neuroblastoma cells, highlighting potential context-dependent differences in their effects on signaling pathways.[6][7]
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Laduviglusib and Tideglusib.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy data. Below are generalized methodologies for key assays used to evaluate GSK-3β inhibitors.
In Vitro Kinase Assay (Generalized)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified GSK-3β.
Objective: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the mechanism of inhibition (e.g., ATP-competitive).
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide like p-GS), and ATP is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound (Laduviglusib or Tideglusib) are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay (e.g., Z'-LYTE™): Utilizes a FRET-based peptide substrate that emits a different fluorescent signal upon phosphorylation.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value. To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the inhibitor and ATP.
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor efficacy.
Cell-Based Assay for Wnt/β-catenin Signaling Activation
This assay assesses the ability of an inhibitor to activate the Wnt/β-catenin pathway in a cellular context.
Objective: To confirm that the inhibition of GSK-3β by the compound leads to the expected downstream signaling events.
General Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.
-
Compound Treatment: The transfected cells are treated with various concentrations of Laduviglusib or Tideglusib.
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of the Wnt/β-catenin pathway. The results are typically normalized to a control (e.g., vehicle-treated cells).
Logical Relationship of Inhibition Mechanisms
The distinct mechanisms of action of Laduviglusib and Tideglusib have important implications for their application in research.
Caption: Comparison of the inhibition mechanisms of Laduviglusib and Tideglusib on GSK-3β.
Conclusion
Both this compound and Tideglusib are valuable tools for studying the function of GSK-3β. Laduviglusib offers high potency and selectivity with a reversible, ATP-competitive mechanism of action, making it suitable for studies where a transient and specific inhibition of GSK-3 is desired. Tideglusib, with its non-ATP competitive and irreversible mode of action, provides a means to achieve sustained GSK-3β inhibition, which may be advantageous in certain experimental models.
The choice between these two inhibitors should be guided by the specific research question, the experimental system being used, and a clear understanding of their distinct mechanisms of action. Researchers should carefully consider the potential impact of ATP competition and the implications of reversible versus irreversible inhibition when designing their experiments and interpreting their results. Further head-to-head comparative studies under standardized conditions would be beneficial to provide a more definitive assessment of their relative efficacy.
References
- 1. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Kinase Selectivity Profile of CHIR-99021 Trihydrochloride: A Comparative Guide
For researchers engaged in stem cell biology, developmental biology, and cancer research, the precise modulation of signaling pathways is paramount. Glycogen Synthase Kinase 3 (GSK-3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including the Wnt/β-catenin pathway. CHIR-99021 is widely recognized as one of the most selective and potent inhibitors of GSK-3. This guide provides a detailed comparison of the kinase selectivity profile of CHIR-99021 trihydrochloride against other common GSK-3 inhibitors, supported by experimental data and protocols.
Overview of CHIR-99021
CHIR-99021 is an aminopyrimidine derivative that functions as a highly potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1] Its trihydrochloride form is a salt that enhances solubility. By inhibiting GSK-3, CHIR-99021 effectively activates the canonical Wnt/β-catenin signaling pathway, making it an invaluable tool for maintaining pluripotency in embryonic stem cells, directing cell differentiation, and studying diseases associated with dysregulated Wnt signaling.[1][2][3]
Comparative Kinase Selectivity
A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. CHIR-99021 is renowned for its exceptional selectivity.
Primary Target Potency
CHIR-99021 demonstrates low nanomolar potency against its primary targets, GSK-3α and GSK-3β.
| Compound | Target | IC50 (nM) |
| CHIR-99021 | GSK-3α | 10 [2][4][5] |
| GSK-3β | 6.7 [2][4][5] | |
| BIO | GSK-3α/β | 5[6] |
| SB 216763 | GSK-3α/β | 34.3[6] |
| Tideglusib | GSK-3β | 5[6] |
| Kenpaullone | GSK-3β | 23[6] |
Table 1: IC50 values of various inhibitors against GSK-3 isoforms. Lower values indicate higher potency.
Off-Target Selectivity Profile
While potent, the utility of a kinase inhibitor is often defined by its "cleanliness" – its lack of activity against other kinases. KINOMEscan profiling and other screening methods have demonstrated that while many GSK-3 inhibitors like BIO and SB-216763 have numerous off-targets, CHIR-99021 is remarkably selective.[7]
Below is a comparison of the inhibitory activity of CHIR-99021 and a competing selective inhibitor, ML320, against a panel of kinases. The data highlights that while both are highly active against GSK-3, ML320 shows less activity against other kinases at the tested concentration.[8] However, CHIR-99021 still exhibits over 500-fold selectivity for GSK-3 over many other closely related kinases.[2][6]
| Kinase | % Inhibition at 10 µM (CHIR-99021) | % Inhibition at 10 µM (ML320) |
| GSK3a | 99.9 | 99.9 |
| GSK3b | 99.9 | 99.9 |
| CDK9 | 88.1 | 20.5 |
| CK1g1 | 85.8 | 0.5 |
| LIMK1 | 78.9 | 6.7 |
| CDK2/CycA2 | 79.3 | 78.7 |
| DYKR1B | 70.5 | 52.5 |
| BRAF | 53.8 | 10.8 |
| PLK1 | 59.2 | 21.3 |
| RSK3 | 53.6 | 0.1 |
| PKR | 57.1 | 0.1 |
Table 2: Comparative kinase inhibition profile of CHIR-99021 and ML320 at a concentration of 10 µM. Data sourced from the NIH Molecular Libraries Program.[8]
Signaling Pathway Context: GSK-3 in the Wnt Pathway
To understand the functional implications of inhibiting GSK-3, it is crucial to visualize its role in cellular signaling. The diagram below illustrates the canonical Wnt signaling pathway, where GSK-3 plays a pivotal role in the "destruction complex" that targets β-catenin for degradation. Inhibition of GSK-3 by compounds like CHIR-99021 stabilizes β-catenin, allowing it to activate Wnt target genes.[1][9]
Caption: The role of GSK-3 and its inhibition by CHIR-99021 in the Wnt/β-catenin pathway.
Experimental Protocols
Determining the kinase selectivity profile of a compound like CHIR-99021 involves screening it against a panel of kinases. A common method is the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay Protocol
This protocol describes a general procedure for measuring the activity of a specific kinase in the presence of an inhibitor.
1. Reagents and Materials:
-
Kinase: Purified, active recombinant kinase.
-
Substrate: Specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein).
-
Inhibitor: CHIR-99021 trihydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Buffer (1X): Typically 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol.[10]
-
ATP: A mixture of non-radioactive ("cold") ATP and [γ-³²P]-ATP. Final concentration is typically near the Km for the kinase.
-
Reaction Stop Solution: e.g., 4X LDS sample buffer or phosphoric acid.
-
SDS-PAGE gels, P81 phosphocellulose paper, or similar for separation.
-
Scintillation counter or autoradiography film.
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of CHIR-99021 to test a range of concentrations for determining the IC50 value.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:
-
Pre-incubation: Incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the kinase.[10]
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture (containing [γ-³²P]-ATP). The final reaction volume is typically 20-50 µL.[10][11]
-
Incubation: Allow the reaction to proceed at 30°C for a set time (e.g., 20-30 minutes). Ensure the reaction is in the linear range.[10]
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
Separation and Detection:
-
SDS-PAGE Method: Resolve the reaction products on an SDS-PAGE gel. Stain the gel to visualize total protein, dry the gel, and expose it to autoradiography film to detect the radiolabeled (phosphorylated) substrate.[10]
-
Phosphocellulose Paper Method: Spot a portion of the reaction mixture onto P81 paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis: Quantify the amount of phosphorylation for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: A generalized workflow for an in vitro radiometric kinase selectivity assay.
Conclusion
The experimental data overwhelmingly supports CHIR-99021 trihydrochloride as a premier GSK-3 inhibitor, distinguished by its high potency and exceptional selectivity. While alternative inhibitors exist, many exhibit significant off-target effects that can confound experimental results. CHIR-99021's clean kinase profile makes it a reliable and precise tool for interrogating the function of GSK-3 in various biological systems. For researchers requiring stringent control over the Wnt/β-catenin pathway or other GSK-3-mediated processes, CHIR-99021 remains the gold standard.
References
- 1. agscientific.com [agscientific.com]
- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vitro protein kinase assay [bio-protocol.org]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-3 Inhibitors in Stem Cell Research
For researchers, scientists, and drug development professionals, the selection of the right Glycogen Synthase Kinase 3 (GSK-3) inhibitor is critical for successful stem cell culture and differentiation. This guide provides an objective, data-driven comparison of commonly used GSK-3 inhibitors, summarizing their performance and providing the experimental details necessary to replicate and build upon these findings.
Glycogen Synthase Kinase 3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of stem cell pluripotency and differentiation. By inhibiting GSK-3, researchers can modulate key signaling pathways, most notably the canonical Wnt/β-catenin pathway, to maintain the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), or to guide their differentiation into specific lineages. This comparison focuses on five widely used GSK-3 inhibitors: CHIR99021, Tideglusib, BIO (6-bromoindirubin-3'-oxime), SB-216763, and Lithium Chloride.
Quantitative Performance Comparison
The efficacy and potency of GSK-3 inhibitors can vary significantly. The following tables summarize key quantitative data to facilitate a direct comparison of their biochemical activity and their effects in stem cell applications.
Table 1: Inhibitory Concentration (IC50) Against GSK-3 Isoforms
| Inhibitor | GSK-3α IC50 | GSK-3β IC50 | Species | Reference |
| CHIR99021 | ~10 nM | ~6.7 nM | Human | [1] |
| Tideglusib | 908 nM | 502 nM | Human | [2] |
| BIO (6-bromoindirubin-3'-oxime) | 320 nM | 80 nM | Not Specified | |
| SB-216763 | 34.3 nM | ~34.3 nM | Human | [3] |
| Lithium Chloride | ~2 mM | ~1 mM | Not Specified | [4] |
Table 2: Efficacy in Stem Cell Pluripotency and Differentiation
| Inhibitor | Stem Cell Type | Concentration | Effect | Quantitative Data | Reference |
| CHIR99021 | hDPSCs | 5 nM | Maintained stemness and proliferation | OCT4 fold change: 14.9, SOX2 fold change: 4.9 | [5][6] |
| mESCs | 3 µM | Maintained pluripotency (in 2i medium) | N/A | [7] | |
| hESCs | 2 µM | Induced differentiation to definitive endoderm | N/A | [7][8] | |
| Tideglusib | hDPSCs | 100 nM | Maintained stemness and proliferation | NANOG fold change: 3.0 | [5][6] |
| BIO | mESCs | 0.5 µM | Wnt/β-catenin activation | Minor increase in Wnt reporter activity compared to Wnt3a | [9] |
| hESCs | 2 µM | Maintained pluripotency | N/A | [10] | |
| SB-216763 | mESCs | 10-20 µM | Maintained pluripotency | Homogeneous Nanog expression | [10][11] |
| mESCs | 5 µM | Wnt/β-catenin activation | No significant increase in Wnt reporter activity compared to Wnt3a | [9] | |
| Lithium Chloride | hADSCs | Not Specified | Enhanced differentiation to oligodendrocytes | Increased expression of β-Catenin, myelin, and oligodendrocyte specific genes | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway and the role of GSK-3 inhibitors.
Caption: A generalized experimental workflow for comparing GSK-3 inhibitors in stem cells.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 2,000 stem cells per well in a 96-well plate coated with a suitable matrix (e.g., gelatin for mouse ESCs).
-
Inhibitor Treatment: After overnight incubation, replace the medium with fresh medium containing the desired concentrations of the GSK-3 inhibitor (e.g., BIO at 0.1–1 μM, SB-216763 or CHIR-99021 at 1–10 μM) or vehicle control (DMSO).
-
Incubation: Culture the cells for the desired time period (e.g., 24 to 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) for cytotoxicity can be determined from the dose-response curve.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
-
Cell Transfection: Co-transfect stem cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A negative control with a mutated TCF/LEF binding site (e.g., M51 Super 8x FOPflash) should be included.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with the GSK-3 inhibitors at the desired concentrations. Include a positive control, such as Wnt3a conditioned medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of Wnt/β-catenin signaling is calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Pluripotency Markers
-
RNA Extraction: Isolate total RNA from stem cells treated with GSK-3 inhibitors or controls using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for pluripotency markers (e.g., Oct4, Nanog, Sox2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the control group.
Embryoid Body (EB) Formation for Differentiation Potential
-
Cell Dissociation: Dissociate pluripotent stem cell colonies into a single-cell suspension.
-
EB Formation: Plate the cells in a non-adherent dish in a differentiation medium without pluripotency-maintaining factors (e.g., LIF for mESCs). The cells will aggregate to form EBs.
-
Differentiation: Culture the EBs for a specified period (e.g., 8-14 days), allowing for spontaneous differentiation into the three germ layers.
-
Analysis: Harvest the EBs and analyze the expression of lineage-specific markers (e.g., Nestin for ectoderm, Brachyury for mesoderm, GATA4 for endoderm) by qPCR or immunofluorescence to assess the differentiation potential.
Concluding Remarks
The choice of a GSK-3 inhibitor is highly dependent on the specific research goals, the stem cell type being used, and the desired outcome, whether it be the maintenance of a pluripotent state or directed differentiation into a specific cell lineage. CHIR99021 stands out for its high potency and selectivity, making it a robust tool for activating the Wnt/β-catenin pathway. Tideglusib offers a non-ATP-competitive mechanism of action. BIO and SB-216763 have been extensively used for maintaining pluripotency, particularly in mouse embryonic stem cells. Lithium Chloride, while less potent, has demonstrated efficacy in promoting specific differentiation pathways.
This guide provides a foundational comparison to aid in the selection of the most appropriate GSK-3 inhibitor. Researchers are encouraged to consult the primary literature and perform their own dose-response experiments to optimize the conditions for their specific experimental system.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portalcientifico.universidadeuropea.com [portalcientifico.universidadeuropea.com]
- 6. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 12. Glycogen synthase kinase-3 (GSK-3) activity regulates mRNA methylation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Laduviglusib Trihydrochloride vs. Lithium Chloride: A Comparative Guide to Wnt Pathway Activation
For researchers in cellular biology, developmental biology, and regenerative medicine, the activation of the Wnt signaling pathway is a critical experimental tool. Two of the most common and historically significant small molecules used for this purpose are Laduviglusib trihydrochloride, also known as CHIR-99021, and the simple inorganic salt, lithium chloride. Both compounds function by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt pathway. However, they differ significantly in their potency, specificity, and off-target effects, making the choice between them dependent on the specific experimental context. This guide provides an objective, data-driven comparison to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Converging on GSK-3β
The canonical Wnt signaling pathway is pivotal in controlling cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" containing GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the inhibition of GSK-3β, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.
Both this compound and lithium chloride activate the Wnt pathway by inhibiting GSK-3β, thereby mimicking the effect of Wnt ligand binding.
This compound (CHIR-99021) is a potent and highly selective ATP-competitive inhibitor of GSK-3. It is one of the most specific GSK-3 inhibitors available and is often considered the "gold standard" for Wnt pathway activation in research settings.
Lithium chloride (LiCl) is a well-established GSK-3β inhibitor that has been used for decades in both research and as a therapeutic for bipolar disorder. Its mechanism of GSK-3β inhibition is multifaceted, involving both direct competition with magnesium ions required for kinase activity and indirect inhibition through the activation of upstream pathways that lead to the inhibitory phosphorylation of GSK-3β at Serine 9.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
